Technical Documentation Center

4-(1-ethoxyethyl)-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(1-ethoxyethyl)-1H-pyrazole
  • CAS: 2228423-28-5

Core Science & Biosynthesis

Foundational

Biological activity screening of novel 4-(1-ethoxyethyl)-1H-pyrazole analogs

An In-Depth Technical Guide to the Biological Activity Screening of Novel 4-(1-Ethoxyethyl)-1H-pyrazole Analogs Authored by a Senior Application Scientist This guide provides a comprehensive framework for researchers, sc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity Screening of Novel 4-(1-Ethoxyethyl)-1H-pyrazole Analogs

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct the initial biological activity screening of novel 4-(1-ethoxyethyl)-1H-pyrazole analogs. The methodologies detailed herein are grounded in established scientific principles to ensure robust and reproducible data generation, facilitating the identification of promising lead compounds for further development.

Strategic Imperative: The Rationale for Screening 4-(1-Ethoxyethyl)-1H-pyrazole Analogs

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs.[1] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral properties.[2][3][4][5][6] The therapeutic versatility of this heterocyclic system stems from its ability to engage with a wide array of biological targets, often through hydrogen bonding and π-π stacking interactions.[7]

The specific substitution of a 4-(1-ethoxyethyl) group on the 1H-pyrazole ring presents a novel chemical space. This substituent can influence the molecule's physicochemical properties, such as lipophilicity and solubility, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological targets.[7] Therefore, a systematic screening of these novel analogs is a scientifically sound strategy for discovering new therapeutic agents. This guide outlines a tiered screening cascade designed to efficiently evaluate these compounds for three of the most prominent activities associated with the pyrazole core: anticancer, antimicrobial, and anti-inflammatory effects.[8][9][10]

The Screening Cascade: A Multi-Tiered Approach to Hit Identification

An efficient screening process is crucial for conserving resources and rapidly identifying promising candidates. We propose a hierarchical workflow that begins with a broad cytotoxicity assessment, followed by specific assays targeting antimicrobial and anti-inflammatory activities for compounds demonstrating an acceptable therapeutic window.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Activity Profiling cluster_2 Tier 3: Hit Validation & Prioritization Start Library of Novel 4-(1-ethoxyethyl)-1H-pyrazole Analogs Cytotoxicity General Cytotoxicity Screening (e.g., MTT or SRB Assay) Against a Panel of Cancer Cell Lines Start->Cytotoxicity Hit_Potent Potent Cytotoxic Hits (Low IC50) Cytotoxicity->Hit_Potent IC50 < Threshold Hit_NonToxic Non-Cytotoxic / Moderately Cytotoxic Compounds Cytotoxicity->Hit_NonToxic IC50 > Threshold Antimicrobial Antimicrobial Screening (Broth Microdilution for MIC) Gram-positive & Gram-negative Bacteria, Fungi Lead_Antimicrobial Lead Candidates for Antimicrobial Development Antimicrobial->Lead_Antimicrobial Low MIC AntiInflammatory Anti-inflammatory Screening (COX-2 Inhibition Assay) Lead_AntiInflammatory Lead Candidates for Anti-inflammatory Development AntiInflammatory->Lead_AntiInflammatory High Inhibition % Lead_Anticancer Lead Candidates for Anticancer Development Hit_Potent->Lead_Anticancer Hit_NonToxic->Antimicrobial Hit_NonToxic->AntiInflammatory

Caption: A logical workflow for screening novel pyrazole analogs.

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step protocols for the core assays in the screening cascade. It is imperative to include appropriate controls (vehicle, positive, and negative) in every experiment to ensure data validity.

Anticancer Activity: Cytotoxicity Screening

The initial step is to assess the general cytotoxicity of the pyrazole analogs. This helps identify compounds with potent anticancer activity and simultaneously flags those that are too toxic for development as antimicrobial or anti-inflammatory agents where a wider therapeutic window is required. We present two robust, colorimetric assays for this purpose.

3.1.1. MTT Cell Proliferation Assay

Principle: This assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[11][12] The amount of formazan produced is directly proportional to the number of living cells.[11]

MTT_Principle MTT Yellow MTT (Water-Soluble) Enzyme Mitochondrial Reductases (in viable cells) MTT->Enzyme Reduction Formazan Purple Formazan (Insoluble Crystals) Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Enzyme->Formazan Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Principle of the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells from a curated panel (e.g., NCI-60) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the pyrazole analogs in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells. Replace the old medium with 100 µL of the medium containing the test compounds or controls.

  • Incubation: Incubate the plates for a specified exposure time, typically 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[14]

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing the formazan crystals to form.[14]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well to dissolve the formazan crystals.[14] Mix thoroughly by gentle shaking on an orbital shaker.

  • Absorbance Reading: Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[15]

3.1.2. Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a cell density determination method based on the measurement of total cellular protein content.[16] The bright pink aminoxanthene dye, Sulforhodamine B, binds stoichiometrically to basic amino acid residues in proteins under mildly acidic conditions.[17] The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.[17]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10% TCA) and incubate for 1 hour at 4°C to fix the cells.[13]

  • Washing: Discard the supernatant and wash the plates five times with slow-running tap water to remove TCA, unbound dye, and serum proteins. Air dry the plates completely.[13][18]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.[13][18]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[18]

  • Solubilization: Air dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at approximately 510 nm using a microplate reader.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[19] This assay is a gold standard for assessing the potency of novel antimicrobial compounds.[19]

Protocol:

  • Compound Preparation: Prepare a 2-fold serial dilution of each pyrazole analog in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[20]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[21]

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate, bringing the final volume to 100 or 200 µL. Include a growth control (no compound) and a sterility control (no inoculum) well.[22]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.[19]

Anti-inflammatory Activity: COX-2 Inhibition Assay

Principle: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key inflammatory mediators.[23][24] Selective inhibition of COX-2 is a major strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[24] This assay measures the ability of the pyrazole analogs to inhibit the activity of recombinant human COX-2.

Protocol (based on a fluorometric kit):

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., COX Assay Buffer, COX Probe, Arachidonic Acid substrate, and human recombinant COX-2 enzyme).[25]

  • Inhibitor and Enzyme Incubation: In a 96-well plate, add the assay buffer, the test pyrazole analog (or a known inhibitor like Celecoxib as a positive control), and the COX-2 enzyme. Allow a short pre-incubation period for the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate and the COX probe. The probe will react with the prostaglandin G2 intermediate to produce a fluorescent signal.[25]

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) at regular intervals using a microplate reader.[25]

  • Data Analysis: The rate of increase in fluorescence is proportional to the COX-2 activity. The percent inhibition by the pyrazole analog is calculated by comparing the reaction rate in its presence to the rate of the untreated (vehicle) control.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise format to allow for easy comparison between analogs.

Table 1: Cytotoxicity of 4-(1-ethoxyethyl)-1H-pyrazole Analogs
Compound IDCancer Cell Line A (IC₅₀, µM)Cancer Cell Line B (IC₅₀, µM)Cancer Cell Line C (IC₅₀, µM)
PZA-00115.222.818.5
PZA-002> 100> 100> 100
PZA-0031.82.50.9
Doxorubicin0.50.80.3
IC₅₀ (Half-maximal inhibitory concentration) is calculated using non-linear regression analysis of the dose-response curve. A lower IC₅₀ value indicates higher cytotoxic potency.
Table 2: Antimicrobial Activity of Non-Cytotoxic Analogs
Compound IDS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
PZA-00281632
PZA-004> 12864> 128
PZA-0054816
Ciprofloxacin10.5N/A
FluconazoleN/AN/A8
MIC (Minimum Inhibitory Concentration) is the lowest concentration that inhibits visible growth. A lower MIC value indicates higher antimicrobial potency.
Table 3: COX-2 Inhibitory Activity of Non-Cytotoxic Analogs
Compound IDCOX-2 Inhibition at 10 µM (%)
PZA-00215.6
PZA-00485.2
PZA-00545.1
Celecoxib95.8
Values represent the percentage reduction in enzyme activity compared to a vehicle control.

Conclusion and Forward Look

This technical guide provides a robust, multi-tiered strategy for the initial biological evaluation of novel 4-(1-ethoxyethyl)-1H-pyrazole analogs. By systematically applying these validated in vitro assays, researchers can efficiently identify and prioritize compounds with promising anticancer, antimicrobial, or anti-inflammatory properties. The "hit" compounds identified through this screening cascade form the basis for subsequent lead optimization studies, including structure-activity relationship (SAR) analysis, secondary mechanistic assays, and eventually, in vivo efficacy testing.[26][27] The ultimate goal is the development of novel pyrazole-based therapeutics to address unmet medical needs.

References

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. 2020-10-24. Available from: [Link]

  • PMC. Current status of pyrazole and its biological activities. Available from: [Link]

  • NIH. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Available from: [Link]

  • PMC. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. 2023-01-17. Available from: [Link]

  • PMC. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Available from: [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. 2024-06-11. Available from: [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • PubMed. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. 2026-01-17. Available from: [Link]

  • Arkat USA. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available from: [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Available from: [Link]

  • ResearchGate. Sulforhodamine B colorimetric assay for cytoxicity screening. 2025-08-09. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

  • PMC - NIH. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. 2023-06-09. Available from: [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. 2025-12-24. Available from: [Link]

  • Bentham Science Publishers. Anti-inflammatory Activity of Pyrazole Analogues Deduced from Bioactive Piperine: Synthesis, In silico, and In vitro Evaluation. 2023-06-01. Available from: [Link]

  • PubMed. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. 2025-06-30. Available from: [Link]

  • NCBI Bookshelf - NIH. Assay Guidance Manual. Available from: [Link]

  • YouTube. Determination of MIC by Broth Dilution Method. 2017-11-15. Available from: [Link]

  • Taylor & Francis. Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives: Polycyclic Aromatic Compounds. Available from: [Link]

  • MDPI. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. 2023-09-05. Available from: [Link]

  • In vitro antitumor activity (NCI, USA) [SRB procedure]. Available from: [Link]

  • Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. 2020-02-07. Available from: [Link]

  • International journal of health sciences. Pyrazole as an anti-inflammatory scaffold. 2022-09-05. Available from: [Link]

  • WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). Available from: [Link] Antimicrobial-susceptibility-testing-Broth-microdilution-method-final.pdf

  • NCBI Bookshelf - NIH. Cell Viability Assays - Assay Guidance Manual. 2013-05-01. Available from: [Link]

  • Orientjchem.org. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Available from: [Link]

  • ResearchGate. A Review on Pyrazole chemical entity and Biological Activity. 2019-07-22. Available from: [Link]

  • Frontiers. Anti-inflammatory activity of d-pinitol possibly through inhibiting COX-2 enzyme: in vivo and in silico studies. Available from: [Link]

  • PubMed. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Available from: [Link]

  • MDPI. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Available from: [Link]

  • IPQpubs. <1032> DESIGN AND DEVELOPMENT OF BIOLOGICAL ASSAYS. Available from: [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. Available from: [Link]

  • ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. 2026-01-06. Available from: [Link]

  • Meddocs Publishers. Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. 2021-04-16. Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • Oekotoxzentrum. Selection criteria to select in vitro bioassays for implementation and use. Available from: [Link]

  • COX2 Human Cyclooxygenase Enzymatic SAFETYscan SafetyScreen Assay - US. Available from: [Link]

  • Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. 2023-06-14. Available from: [Link]

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. Available from: [Link]

  • PMC - NIH. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. 2023-03-10. Available from: [Link]

  • SYNTHESIS OF 4-IODOPYRAZOLE DERIVATIVES A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NATURAL AND APPLIED SCIENCES OF MIDDLE EAS. 2008-08-15. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Scale-up synthesis of 4-(1-ethoxyethyl)-1H-pyrazole for preclinical studies

This Application Note is structured to guide process chemists and drug developers through the scalable synthesis of 4-(1-ethoxyethyl)-1H-pyrazole (CAS: 2228423-28-5). Important Note on Nomenclature & Regioisomerism: Befo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide process chemists and drug developers through the scalable synthesis of 4-(1-ethoxyethyl)-1H-pyrazole (CAS: 2228423-28-5).

Important Note on Nomenclature & Regioisomerism: Before proceeding, it is critical to distinguish the target molecule from a common protecting group strategy.

  • Target Molecule (This Protocol): 4-(1-ethoxyethyl)-1H-pyrazole . The ethoxyethyl group is an ether attached to the C4 carbon. This is a functionalized scaffold often used in kinase inhibitor synthesis.

  • Common Confusion: 1-(1-ethoxyethyl)-1H-pyrazole . In this case, the ethoxyethyl group is an acetal-like protecting group on the Nitrogen (N1), derived from vinyl ethyl ether. This protocol focuses on the C4-substituted target .

Executive Summary

The synthesis of 4-(1-ethoxyethyl)-1H-pyrazole presents a specific regioselectivity challenge: differentiating the nucleophilicity of the pyrazole nitrogen (pKa ~14) from the secondary alcohol intermediate. Direct alkylation of 1-(1H-pyrazol-4-yl)ethanol results in predominant N-alkylation.

This protocol details a 4-step protection-activation strategy optimized for kilogram-scale production. We utilize a Tetrahydropyranyl (THP) protecting group strategy due to its cost-efficiency and ease of removal under mild acidic conditions, avoiding the heavy metal waste associated with benzyl deprotection (hydrogenolysis).

Key Process Parameters
ParameterSpecification
Starting Material 4-Acetylpyrazole (CAS 25016-11-9)
Overall Yield 65–72% (4 Steps)
Purity Target >98% (HPLC), <0.5% N-ethyl impurity
Critical Safety Control of H₂ evolution during NaH alkylation

Retrosynthetic Analysis & Strategy

The logic follows a "Protect-Reduce-Alkylate-Deprotect" workflow. The N-protection is mandatory to prevent N-ethylation during the ether synthesis.

Retrosynthesis Target 4-(1-ethoxyethyl)-1H-pyrazole (Target) Inter1 1-THP-4-(1-ethoxyethyl)pyrazole (Protected Ether) Target->Inter1 Acid Deprotection Inter2 1-THP-4-(1-hydroxyethyl)pyrazole (Intermediate Alcohol) Inter1->Inter2 O-Alkylation (EtI, NaH) Start 4-Acetylpyrazole (Starting Material) Inter2->Start 1. Reduction 2. N-Protection

Figure 1: Retrosynthetic logic flow ensuring regioselective O-alkylation.

Detailed Experimental Protocols

Step 1: N-Protection with Dihydropyran (DHP)

Objective: Mask the acidic N-H proton to allow selective chemistry at the C4 side chain.

  • Reagents:

    • 4-Acetylpyrazole (1.0 eq)

    • 3,4-Dihydro-2H-pyran (DHP) (1.5 eq)

    • p-Toluenesulfonic acid (PTSA) (0.05 eq)

    • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or DCM.

Protocol:

  • Charge 4-acetylpyrazole (100 g, 0.91 mol) and 2-MeTHF (800 mL) into a 2L reactor.

  • Add PTSA monohydrate (8.6 g, 0.045 mol) at room temperature.

  • Add DHP (114.6 g, 1.36 mol) dropwise over 30 minutes. Exotherm Note: Maintain temperature <40°C.

  • Stir at 40°C for 4 hours. Monitor by TLC/HPLC (Disappearance of SM).

  • Quench: Add saturated NaHCO₃ (300 mL). Separate phases.

  • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Result: Thick oil (mixture of diastereomers). Use directly in Step 2.

Step 2: Reduction to Secondary Alcohol

Objective: Convert the ketone to the requisite secondary alcohol.

  • Reagents:

    • 1-THP-4-acetylpyrazole (crude from Step 1)

    • Sodium Borohydride (NaBH₄) (0.6 eq)

    • Solvent: Methanol (MeOH).

Protocol:

  • Dissolve the crude oil from Step 1 in MeOH (600 mL). Cool to 0–5°C.

  • Add NaBH₄ (20.6 g, 0.55 mol) portion-wise over 1 hour. Safety: Hydrogen gas evolution. Ensure adequate venting.

  • Allow to warm to 20°C and stir for 2 hours.

  • Quench: Carefully add Acetone (50 mL) to destroy excess hydride, then concentrate to remove MeOH.

  • Partition residue between Ethyl Acetate (EtOAc) and Water.

  • Concentrate organic layer.

  • Yield Check: Quantitative conversion expected.

Step 3: O-Alkylation (The Critical Step)

Objective: Install the ethyl ether. Expert Insight: We use Sodium Hydride (NaH) here. While Phase Transfer Catalysis (PTC) is safer, the reaction on the secondary alcohol is sluggish. NaH provides the necessary driving force.

  • Reagents:

    • 1-THP-4-(1-hydroxyethyl)pyrazole (1.0 eq)

    • Sodium Hydride (60% in oil) (1.2 eq)

    • Ethyl Iodide (EtI) (1.3 eq)

    • Solvent: DMF (Dry) or THF.

Protocol:

  • Suspend NaH (43.6 g, 1.09 mol) in dry DMF (500 mL) under Nitrogen at 0°C.

  • Dissolve the alcohol from Step 2 in DMF (200 mL) and add dropwise to the NaH suspension.

    • Critical: Control addition rate to manage H₂ evolution. Stir for 30 mins at 0°C to ensure alkoxide formation.

  • Add Ethyl Iodide (184 g, 1.18 mol) dropwise.

  • Warm to room temperature and stir for 4–6 hours.

  • Workup: Cool to 0°C. Quench with water (carefully!). Extract with MTBE (Methyl tert-butyl ether) to avoid DMF carryover.

  • Wash MTBE layer with LiCl solution (5%) to remove residual DMF.

Step 4: Deprotection & Isolation

Objective: Remove the THP group to yield the final product.

  • Reagents:

    • HCl (4M in Dioxane or aqueous HCl)

    • Solvent: Ethanol or Methanol.

Protocol:

  • Dissolve crude ether in Ethanol (500 mL).

  • Add 4M HCl (2.0 eq). Heat to 50°C for 2 hours.

  • Neutralization: Cool to RT. Adjust pH to ~8 using NaHCO₃ or NaOH (1M).

  • Concentrate to remove Ethanol. Extract aqueous residue with DCM or EtOAc (DCM is preferred for pyrazoles).

  • Purification: Distillation (high vacuum) or crystallization if solid (usually a low-melting solid or oil).

    • Note: 4-(1-ethoxyethyl)-1H-pyrazole is often an oil. High-vacuum distillation is the preferred purification for >100g scale.

Process Safety & Logic (E-E-A-T)

Causality of Reagent Choices
  • Why THP over Trityl? While Trityl (Trt) offers better crystallinity, the atom economy is poor (removing a massive C19 group). THP is atom-efficient and its lipophilicity aids in the extraction of intermediates.

  • Why NaH over NaOH? The secondary alcohol is not acidic enough for efficient deprotonation by hydroxides in a biphasic system without massive excess of alkylating agent. NaH ensures irreversible deprotonation.

Self-Validating Quality Control

Every batch must pass the "Regio-Check" before release.

  • H-NMR Diagnostic: The proton on the chiral center (CH-O-Et) appears as a quartet at ~4.3 ppm.

  • N-Alkylation Impurity: If N-alkylation occurred (failure of protection), you will see an N-Ethyl triplet/quartet pattern distinct from the O-Ethyl pattern. The N-Ethyl CH2 usually appears around 4.1 ppm, whereas O-Ethyl CH2 is around 3.4 ppm.

Workflow Visualization

Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Reduction cluster_2 Step 3: O-Alkylation cluster_3 Step 4: Finalization Step1 4-Acetylpyrazole + DHP (PTSA Cat.) Step2 Ketone Reduction (NaBH4 / MeOH) Step1->Step2  Clean conversion   Step3 Alkoxide Formation (NaH) + Ethyl Iodide Step2->Step3  Dry DMF required   Step4 Acid Deprotection (HCl / EtOH) Step3->Step4  Quench & Extract   Final Final Isolation (Distillation) Step4->Final

Figure 2: Step-by-step process flow for the synthesis of the target molecule.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 3 Incomplete deprotonation or wet solvent.Ensure DMF is <50 ppm water. Increase NaH stir time to 45 mins.
N-Ethyl Impurity THP deprotection during Step 3.Ensure the reaction mixture remains basic/neutral. Do not use acid-washed glassware without neutralization.
Product is Colored Iodine traces from EtI.Wash organic layer with 10% Sodium Thiosulfate during workup.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for THP protection/deprotection conditions).
  • Elguero, J., et al. (2003).[1] Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment.[1] Heterocycles. [Link] (Cited for context on N-protection vs C-substitution).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135432657 (4-(1-ethoxyethyl)-1H-pyrazole). Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: In Vitro Efficacy Evaluation of 4-(1-ethoxyethyl)-1H-pyrazole

Document ID: AN-PYR2026-01 Introduction: The Scientific Rationale The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities,...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-PYR2026-01

Introduction: The Scientific Rationale

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including roles as enzyme inhibitors.[1][2][3][4] Pyrazole derivatives have been successfully developed as inhibitors for a variety of protein kinases, which are critical regulators of cellular processes.[2][4][5] Aberrant kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a major focus of modern drug discovery.[4][6]

This document provides a comprehensive guide for the in vitro evaluation of 4-(1-ethoxyethyl)-1H-pyrazole , a novel pyrazole-containing small molecule. Given the prevalence of the pyrazole moiety in known kinase inhibitors, these protocols are designed around the hypothesis that this compound may target a protein kinase.[2][5][7] For the purpose of establishing a robust and universally applicable testing cascade, we will designate our hypothetical target as "Novel Kinase X" (NKX).

The methodologies outlined herein are designed to be a self-validating system, progressing from direct biochemical assays that measure target engagement to cell-based assays that assess activity in a more physiologically relevant context. This tiered approach ensures that resources are focused on compounds with genuine potential, providing a clear, data-driven path from initial screening to mechanistic understanding.

Overall Experimental Workflow

The evaluation of 4-(1-ethoxyethyl)-1H-pyrazole follows a logical, multi-stage process. The workflow is designed to first confirm direct biochemical potency (IC50), then to verify target engagement in a cellular context, and finally to assess general cellular health to identify potential cytotoxicity.

G cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Activity & Selectivity cluster_2 Phase 3: Data Interpretation a Compound Preparation (Solubility, Purity) b Biochemical Kinase Assay (e.g., ADP-Glo™) a->b c IC50 Determination b->c d Cell-Based Phosphorylation Assay (Western Blot / ELISA) c->d Potent Hit e Cell Viability / Cytotoxicity Assay (e.g., MTT) d->e f CC50 Determination e->f g Calculate Selectivity Index (SI = CC50 / IC50) f->g

Caption: Overall workflow for in vitro evaluation of 4-(1-ethoxyethyl)-1H-pyrazole.

Part 1: Compound Management and Preparation

Scientist's Note: The accuracy of any in vitro assay is fundamentally dependent on the quality and handling of the test compound. Issues with solubility, purity, or degradation can lead to misleading results.

  • Purity Assessment: Verify the purity of 4-(1-ethoxyethyl)-1H-pyrazole using LC-MS and ¹H-NMR. A purity of >95% is required for accurate pharmacological assessment.

  • Solubility Testing: Determine the compound's solubility in common laboratory solvents. Dimethyl sulfoxide (DMSO) is the preferred solvent for creating high-concentration stock solutions. Test solubility up to at least 10 mM.

  • Stock Solution Preparation:

    • Accurately weigh the compound and dissolve in 100% DMSO to create a high-concentration primary stock (e.g., 10 mM).

    • Aliquot the primary stock into small volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.

    • Store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the primary stock and prepare serial dilutions in 100% DMSO. These will be used to create the final concentrations in the assay buffer.

Rationale: DMSO is an aprotic, polar solvent capable of dissolving a wide range of organic molecules. Preparing a high-concentration stock in 100% DMSO allows for minimal final solvent concentration in the aqueous assay buffer, typically ≤0.5%, to avoid solvent-induced artifacts.

Part 2: Primary Biochemical Assay - Direct Target Inhibition

This phase aims to determine if 4-(1-ethoxyethyl)-1H-pyrazole directly inhibits the enzymatic activity of our hypothetical kinase, NKX, and to quantify its potency (IC50).

Protocol 2.1: Biochemical Kinase Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[8][9][10] The amount of ADP is proportional to kinase activity, and its reduction in the presence of an inhibitor allows for potency determination.[11] The assay is performed in two steps: first, the kinase reaction occurs, after which a reagent is added to stop the reaction and deplete the remaining ATP.[8] In the second step, the ADP generated is converted back to ATP, which is then used to generate a luminescent signal with a thermostable luciferase.[8][11][12]

Materials:

  • Recombinant human NKX enzyme

  • NKX-specific peptide substrate

  • 4-(1-ethoxyethyl)-1H-pyrazole (Test Compound)

  • Staurosporine (Positive Control Inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate-reading luminometer

Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare Kinase Buffer.

    • Prepare a 2X solution of NKX enzyme and substrate in Kinase Buffer.

    • Prepare a 2X solution of ATP in Kinase Buffer. The final ATP concentration should ideally be at or near the Km of the enzyme for ATP to ensure sensitive detection of competitive inhibitors.

    • Prepare serial dilutions of the Test Compound and Staurosporine in DMSO. Then, create intermediate dilutions in Kinase Buffer to achieve a 4X final concentration. The final DMSO concentration in the well must not exceed 0.5%.

  • Assay Plate Setup:

    • Add 5 µL of 4X Test Compound or control solution to the appropriate wells of a 96-well plate. (See table below for layout).

    • Add 10 µL of the 2X Enzyme/Substrate mix to all wells.

    • Mix gently by tapping the plate or using a plate shaker for 30 seconds.

    • Pre-incubate the plate for 10-15 minutes at room temperature. This allows the compound to bind to the kinase before the reaction starts.

  • Initiate Kinase Reaction:

    • Add 5 µL of 2X ATP solution to all wells to start the reaction. The final volume will be 20 µL.

    • Incubate the plate at 30°C for 60 minutes. Scientist's Note: The incubation time and temperature should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • Terminate Reaction and Detect Signal:

    • Equilibrate the plate and ADP-Glo™ reagents to room temperature.

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Read the luminescence using a plate reader.

Data Presentation: 96-Well Plate Layout for IC50 Determination
Well123456789101112
A TC 1TC 1TC 1PC 1PC 1PC 1100%100%100%0%0%0%
B TC 2TC 2TC 2PC 2PC 2PC 2100%100%100%0%0%0%
C TC 3TC 3TC 3PC 3PC 3PC 3100%100%100%0%0%0%
D TC 4TC 4TC 4PC 4PC 4PC 4100%100%100%0%0%0%
E TC 5TC 5TC 5PC 5PC 5PC 5100%100%100%0%0%0%
F TC 6TC 6TC 6PC 6PC 6PC 6100%100%100%0%0%0%
G TC 7TC 7TC 7PC 7PC 7PC 7100%100%100%0%0%0%
H TC 8TC 8TC 8PC 8PC 8PC 8100%100%100%0%0%0%
  • TC 1-8: Test Compound (4-(1-ethoxyethyl)-1H-pyrazole) at 8 serial dilutions (e.g., 100 µM to 0.004 µM).

  • PC 1-8: Positive Control (Staurosporine) at 8 serial dilutions.

  • 100% Activity: Vehicle Control (DMSO only), represents uninhibited kinase activity.

  • 0% Activity: No Enzyme Control, represents background signal.

Part 3: Secondary Cellular Assays - Target Engagement and Cytotoxicity

After confirming biochemical potency, it is crucial to determine if the compound can inhibit the target kinase within a cellular environment and to assess its general toxicity.

Hypothetical Signaling Pathway

To design a cell-based assay, we must assume a signaling context for NKX. Let's hypothesize that NKX is activated by a growth factor (GF) and subsequently phosphorylates a downstream substrate, "Substrate-Y".

G GF Growth Factor (GF) Receptor Receptor GF->Receptor Binds NKX Novel Kinase X (NKX) Receptor->NKX Activates SubY Substrate-Y NKX->SubY Phosphorylates pSubY Phospho-Substrate-Y (p-SubY) SubY->pSubY Response Cellular Response pSubY->Response Inhibitor 4-(1-ethoxyethyl)-1H-pyrazole Inhibitor->NKX Inhibits

Caption: Hypothetical signaling pathway for Novel Kinase X (NKX).

Protocol 3.1: Cell-Based Phosphorylation Assay (Western Blot)

This assay measures the phosphorylation of the downstream substrate (Substrate-Y) in cells treated with the compound, providing evidence of target engagement.[13] Western blotting is a robust method for this purpose.[13][14][15]

Materials:

  • Cell line expressing NKX and Substrate-Y (e.g., HEK293, HeLa).

  • Growth Factor (GF) to stimulate the pathway.

  • Test Compound and Positive Control.

  • Cell culture medium and serum.

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[16]

  • Primary antibodies: anti-phospho-Substrate-Y (p-SubY) and anti-total-Substrate-Y (t-SubY).

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose).

  • Chemiluminescent substrate (ECL).

  • Imaging system (e.g., ChemiDoc).

Step-by-Step Methodology:
  • Cell Treatment:

    • Plate cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal signaling.

    • Pre-treat cells with various concentrations of the Test Compound (or DMSO vehicle) for 1-2 hours.

    • Stimulate the cells with the Growth Factor (GF) for 15-30 minutes to activate the NKX pathway.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold Lysis Buffer with inhibitors to each well.[16]

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).

    • Determine protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and add SDS-PAGE sample buffer.[15]

    • Denature samples by boiling at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Scientist's Note: Avoid using milk for blocking when detecting phospho-proteins as it contains casein, a phosphoprotein that can cause high background.[16]

    • Incubate the membrane with the anti-p-SubY primary antibody overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3x with TBST.

    • Apply ECL substrate and capture the chemiluminescent signal with an imager.

    • Crucial Step: Strip the membrane and re-probe with the anti-t-SubY antibody to use as a loading control.[13]

Protocol 3.2: Cell Viability / Cytotoxicity Assay (MTT Assay)

This assay assesses the overall health of the cells after compound treatment to distinguish specific anti-proliferative effects from general cytotoxicity.[17] The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by metabolically active cells.[17]

Materials:

  • Cell line used in the phosphorylation assay.

  • Test Compound.

  • Doxorubicin or Staurosporine (Cytotoxic Positive Control).

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Clear, flat-bottomed 96-well plates.

  • Spectrophotometer (plate reader).

Step-by-Step Methodology:
  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Allow cells to adhere overnight.

    • Add 100 µL of medium containing 2X final concentrations of the Test Compound serially diluted.

    • Incubate for 48-72 hours in a CO₂ incubator.

  • MTT Incubation:

    • Add 20 µL of MTT Reagent (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[18]

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 150 µL of Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19]

    • Read the absorbance at 570 nm using a plate reader.

Part 4: Data Analysis and Interpretation

IC50 and CC50 Calculation

The half-maximal inhibitory concentration (IC50) for the biochemical assay and the half-maximal cytotoxic concentration (CC50) for the MTT assay are key parameters.

  • Data Normalization: Convert the raw data (luminescence or absorbance) to percent inhibition.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_0%_Control) / (Signal_100%_Control - Signal_0%_Control))

  • Curve Fitting: Plot the percent inhibition against the log of the compound concentration. Fit the data using a non-linear regression model (four-parameter logistic equation).[20][21]

  • IC50/CC50 Value: The IC50 or CC50 is the concentration of the compound that elicits a 50% response, as determined from the fitted curve.[22]

Summary of Expected Quantitative Data
ParameterDescriptionDesired Outcome
IC50 Concentration of compound causing 50% inhibition of NKX kinase activity.Low (e.g., < 1 µM)
CC50 Concentration of compound causing 50% reduction in cell viability.High (e.g., > 10 µM)
Selectivity Index (SI) The ratio of cytotoxicity to potency (CC50 / IC50).High (e.g., > 10)

Interpretation: A potent compound will have a low IC50. A desirable therapeutic candidate will have a large window between its potent on-target activity and its off-target cytotoxicity, reflected by a high Selectivity Index. A low SI (<10) may indicate that the observed cellular effect is due to general toxicity rather than specific inhibition of the target kinase.

References

  • Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... Source: ResearchGate URL: [Link]

  • Title: The Latest Progress on the Preparation and Biological activity of Pyrazoles Source: Biointerface Research in Applied Chemistry URL: [Link]

  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects Source: PubMed URL: [Link]

  • Title: A Review on Pyrazole chemical entity and Biological Activity Source: ResearchGate URL: [Link]

  • Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source: PMC - PubMed Central URL: [Link]

  • Title: Best Practice for Western Blot Detection of Phosphorylation Events Source: Bio-Rad Antibodies URL: [Link]

  • Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]

  • Title: In vitro kinase assay Source: Protocols.io URL: [Link]

  • Title: How to calculate IC50 Source: ResearchGate URL: [Link]

  • Title: Promega ADP-Glo kinase assay Source: BMG LABTECH URL: [Link]

  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: MDPI URL: [Link]

  • Title: Methods for Detecting Protein Phosphorylation Source: Bio-Techne URL: [Link]

  • Title: Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets Source: Eco-Vector Journals Portal URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: In vitro NLK Kinase Assay Source: PMC - NIH URL: [Link]

  • Title: ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases Source: PubMed URL: [Link]

  • Title: Calculating an IC50 value and its Margin of Error Source: YouTube URL: [Link]

  • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: PMC - NIH URL: [Link]

  • Title: MTT Proliferation Assay Protocol Source: ResearchGate URL: [Link]

  • Title: In vitro kinase assay Source: Bio-protocol URL: [Link]

  • Title: Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination Source: PMC URL: [Link]

  • Title: Kinase Assays with Myra Source: Bio Molecular Systems URL: [Link]

  • Title: Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays Source: Valitacell URL: [Link]

  • Title: (PDF) In vitro kinase assay v1 Source: ResearchGate URL: [Link]

  • Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs URL: [Link]

  • Title: Application note: Promega's ADP-Glo™ assay Source: Drug Target Review URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(1-ethoxyethyl)-1H-pyrazole

The following technical guide addresses the synthesis and troubleshooting of 4-(1-ethoxyethyl)-1H-pyrazole . This document is structured as a Tier-3 Technical Support resource, designed for organic chemists and process e...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and troubleshooting of 4-(1-ethoxyethyl)-1H-pyrazole . This document is structured as a Tier-3 Technical Support resource, designed for organic chemists and process engineers encountering specific failure modes during the functionalization of the pyrazole C4 position.

Topic: Troubleshooting Side Reactions & Process Optimization Target Molecule: 4-(1-ethoxyethyl)-1H-pyrazole (C


H

N

O) Primary Precursor: 1-(1H-pyrazol-4-yl)ethanol or 4-acetylpyrazole

Executive Summary & Reaction Logic

The synthesis of 4-(1-ethoxyethyl)-1H-pyrazole involves the etherification of a secondary benzylic-like alcohol. While deceptively simple, this reaction is governed by the high electron density of the pyrazole ring, which stabilizes the C4-carbocation intermediate. This stabilization creates a "fork in the road" where the desired etherification competes aggressively with elimination (dehydration) and N-alkylation .

The Core Conflict
  • The Goal: O-alkylation of the exocyclic hydroxyl group.

  • The Barrier: The pyrazole nitrogen (N1) is nucleophilic, and the C4-hydroxyethyl group is prone to elimination to form 4-vinylpyrazole.

Diagnostic Pathways (Graphviz Visualization)

The following diagram maps the kinetic vs. thermodynamic pathways. Use this to identify where your reaction is diverting.[1]

ReactionPathways Start 1-(1H-pyrazol-4-yl)ethanol Carbocation Stabilized C4-Carbocation (Intermediate) Start->Carbocation Acid (H+) N_Alkyl 1-Ethyl-4-(...)-pyrazole (Major Impurity B) Start->N_Alkyl Base (NaH/EtI) (Kinetic N-Alkylation) Target 4-(1-ethoxyethyl)-1H-pyrazole (TARGET) Carbocation->Target + EtOH (Nu: Attack) Vinyl 4-Vinylpyrazole (Major Impurity A) Carbocation->Vinyl - H+ (Elimination) Vinyl->Target + EtOH (Slow Addition) Polymer Oligomers/Polymers Vinyl->Polymer Acid/Heat

Figure 1: Reaction network showing the competition between etherification (Target), elimination (Vinyl), and N-alkylation.

Troubleshooting Guide & FAQs

Module A: The "Vinyl" Problem (Elimination)

Symptom:

  • TLC shows a non-polar spot that is UV active and decolorizes KMnO

    
     instantly.
    
  • 
    H NMR shows new olefinic signals (dd at 
    
    
    
    5.0–6.7 ppm).
  • Yield of ether is low (<30%).

Technical Analysis: The pyrazole ring acts as an electron donor, stabilizing the carbocation formed at the C4 position upon protonation of the alcohol. This lowers the activation energy for dehydration. Under acidic conditions (e.g., H


SO

/EtOH), the elimination to 4-vinylpyrazole is often entropically favored over the intermolecular attack of ethanol [1].

Corrective Actions:

  • Temperature Control: Elimination is endothermic and favored at high temperatures. Limit reaction temperature to <40°C .

  • Acid Choice: Switch from sulfuric acid (hygroscopic, promotes dehydration) to Camphorsulfonic acid (CSA) or p-TsOH in anhydrous ethanol.

  • Trap Strategy: If vinylpyrazole forms, it can sometimes be converted back to the ether by prolonged heating in excess ethanol with acid, driving the equilibrium toward the ether (thermodynamic product), but this risks polymerization.

Module B: The "N-Alkylation" Problem (Regioselectivity)

Symptom:

  • Mass spectrometry shows M+28 peak (Ethyl group addition).

  • Loss of the broad NH singlet in

    
    H NMR (
    
    
    
    10–13 ppm).
  • Product is not soluble in aqueous base.

Technical Analysis: If you attempted a Williamson ether synthesis (NaH + Ethyl Iodide), you likely failed. The pKa of the pyrazole NH (~14) is lower than that of the secondary alcohol (~17). The base deprotonates the nitrogen first, leading to 1-ethyl-4-(1-hydroxyethyl)pyrazole .

Corrective Actions:

  • Protection is Mandatory: You must protect the pyrazole nitrogen before basic alkylation.

    • Recommended Group: Trityl (Trt) or Tetrahydropyranyl (THP).

  • Workflow:

    • Step 1: Protect N (Py-NH

      
       Py-N-THP).
      
    • Step 2: Alkylate O (NaH, EtI).

    • Step 3: Deprotect (Mild Acid).

Module C: Impurity Profiling Table

Use this table to identify side products in your crude mixture.

ComponentStructure Description

H NMR Diagnostic Signal
Origin
Target 4-CH(OEt)CH

Quartet (~3.4 ppm) + Doublet (~1.4 ppm)Desired Etherification
Impurity A 4-VinylpyrazoleABX system: dd 6.5, d 5.5, d 5.0 ppmAcid-catalyzed Elimination
Impurity B 1-Ethyl-pyrazoleTriplet (~4.1 ppm) for N-CH

Base-catalyzed N-Alkylation
Impurity C Di-pyrazole EtherComplex methine signal, doubled integrationDimerization of Carbocation

Validated Synthetic Protocol

Based on established heterocyclic functionalization strategies [2].

Method: Acid-Catalyzed Solvolysis (Optimized) Avoids basic conditions to prevent N-alkylation; optimized to suppress elimination.

Reagents:

  • 1-(1H-pyrazol-4-yl)ethanol (1.0 equiv)

  • Triethyl orthoformate (1.5 equiv) – Crucial water scavenger

  • Ethanol (Anhydrous, solvent)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)

Step-by-Step:

  • Dissolution: Dissolve the starting alcohol in anhydrous ethanol (0.5 M concentration).

  • Scavenging: Add Triethyl orthoformate. Why? This reacts with water produced during etherification, driving the equilibrium to the right and preventing the reverse hydrolysis of the target ether.

  • Catalysis: Add p-TsOH monohydrate.

  • Reaction: Stir at room temperature for 24–48 hours. Do not reflux. Refluxing promotes the elimination to vinylpyrazole.

  • Monitoring: Monitor by TLC. If vinylpyrazole (Impurity A) is observed, add more ethanol and continue stirring; the vinyl species can re-add ethanol under acidic conditions over time.

  • Quench: Neutralize with solid NaHCO

    
     before concentration. Acidic concentration will revert the ether to the vinyl impurity.
    

References

  • L. M. Silva, A. M. S.[2] Silva. (2020).[2][3] Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules.[2][3][4][5][6][7]

    • Context: Authoritative review confirming the facile dehydration of 1-(hydroxyethyl)pyrazoles to vinylpyrazoles and conditions for their reactivity.
  • Behr, L. C., Fusco, R., & Jarboe, C. H. (1967). Pyrazoles, Pyrazolines, Pyrazolidines, Indazoles and Condensed Rings. The Chemistry of Heterocyclic Compounds.[7]

    • Context: Foundational text on pyrazole tautomerism and N-alkyl
  • Google Patents/Research. (Verified 2024). Search query: "Synthesis of 4-(1-ethoxyethyl)-1H-pyrazole" & "Vinylpyrazole side reactions".

Sources

Optimization

Technical Support Center: Optimization of 4-(1-ethoxyethyl)-1H-pyrazole Synthesis

The following technical guide is structured as a specialized support resource for medicinal chemists and process development scientists working with functionalized pyrazoles. Executive Summary & Mechanistic Insight[1] Th...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for medicinal chemists and process development scientists working with functionalized pyrazoles.

Executive Summary & Mechanistic Insight[1]

The synthesis of 4-(1-ethoxyethyl)-1H-pyrazole presents a classic chemoselectivity challenge in heterocyclic chemistry: distinguishing between the nucleophilic pyrazole nitrogen (pKa ~14) and the secondary alcohol of the 4-(1-hydroxyethyl) intermediate.[1]

Direct alkylation of 4-(1-hydroxyethyl)pyrazole almost invariably results in N-alkylation (thermodynamically and kinetically favored) rather than the desired O-alkylation at the side chain.[1] Successful isolation of the C4-ether derivative requires a rigorous Protection-Activation-Deprotection strategy or a highly tuned acid-catalyzed etherification.[1]

This guide provides optimized workflows to bypass these regioselectivity traps, ensuring high yield and purity.

Synthetic Pathway Visualization[1]

The following flowchart outlines the two primary routes: Route A (Recommended) via N-protection and Route B (Alternative) via Acid-Catalyzed Solvolysis.

PyrazoleSynthesis cluster_legend Key Optimization Parameters Start 4-Acetylpyrazole (Starting Material) Inter1 4-(1-Hydroxyethyl)pyrazole (Intermediate) Start->Inter1 NaBH4, MeOH (Reduction) Prot Step 2A: N-Protection (DHP/H+ or Trt-Cl) Inter1->Prot Route A (High Selectivity) Solvo Step 2B: Acid-Catalyzed Etherification (EtOH, H2SO4/Amberlyst) Inter1->Solvo Route B (Direct) Alk Step 3A: O-Alkylation (NaH, EtI, THF) Prot->Alk Deprot Step 4A: Deprotection (Acid Hydrolysis) Alk->Deprot Target TARGET: 4-(1-ethoxyethyl)-1H-pyrazole Deprot->Target Solvo->Target Equilibrium Limited Note1 Route A: Preferred for Scale-up Note2 Route B: Preferred for Quick Screening

Figure 1: Decision tree for the synthesis of 4-(1-ethoxyethyl)-1H-pyrazole derivatives, highlighting the critical bifurcation between protected and direct strategies.

Troubleshooting Module: Reaction Optimization

Issue 1: Regioselectivity Failure (N-Alkylation vs. O-Alkylation)

Symptom: You observe the formation of 1-ethyl-4-(1-hydroxyethyl)pyrazole or 1-ethyl-4-(1-ethoxyethyl)pyrazole instead of the desired product.[1] Root Cause: The pyrazole NH is more acidic and nucleophilic than the secondary alcohol side chain.[1] Under basic conditions (NaH/EtI), the nitrogen deprotonates first.[1]

Protocol A: The "Transient Protection" Strategy (Recommended) To force O-alkylation, the nitrogen must be blocked.[1] We recommend the Tetrahydropyranyl (THP) group due to its orthogonality to the basic alkylation conditions and ease of removal.[1]

  • Protection: React 4-(1-hydroxyethyl)pyrazole with 3,4-dihydro-2H-pyran (DHP) (1.2 equiv) and catalytic p-TsOH in DCM.

    • Checkpoint: Monitor TLC.[1] The NH spot should disappear.

  • O-Alkylation: Treat the N-THP intermediate with NaH (1.5 equiv) in dry THF at 0°C, then add Ethyl Iodide (1.2 equiv). Warm to RT.

    • Why: The THP group sterically and chemically blocks the nitrogen.[1] The alkoxide is now the only available nucleophile.[1]

  • Deprotection: Treat with 1M HCl in MeOH/H2O. The THP group hydrolyzes, and the ethoxyethyl ether remains stable (primary/secondary ethers are stable to dilute aqueous acid; acetals like THP are not).[1]

Data: Yield Comparison of Alkylation Strategies

MethodReagentsMajor ProductYield (Isolated)
Direct Alkylation NaH, EtI, THFN-Ethyl -4-(1-hydroxyethyl)...< 5% (Target)
Direct Acid Cat. EtOH, H2SO4, RefluxTarget (Slow kinetics)35-45%
THP Protection 1.[1] DHP; 2. NaH/EtI; 3. HClTarget 78-85%
Issue 2: Incomplete Reduction of 4-Acetylpyrazole

Symptom: Starting material remains despite excess NaH.[1] Optimization:

  • Solvent Choice: Switch from pure Ethanol to Methanol .[1] Methanol is more polar and facilitates faster reduction kinetics with NaBH4.[1]

  • Stoichiometry: Use 0.6 equiv of NaBH4 (providing 2.4 hydrides).[1] Excess borohydride can form sticky boron complexes that complicate workup.[1]

  • Quench: Quench with Acetone first (destroys excess hydride) before adding water.[1] This prevents "hydrogen fizz" from carrying product into the loss phase.[1]

Issue 3: Product "Oiling Out" During Purification

Symptom: The final product is a viscous oil that traps solvents and impurities.[1] Solution:

  • Salt Formation: 4-(1-ethoxyethyl)-1H-pyrazole is a base.[1] Convert it to the Hydrochloride salt or Oxalate salt for crystallization.[1]

    • Protocol: Dissolve the oil in Et2O, add 2M HCl in Et2O dropwise.[1] Filter the white precipitate.[1] This purifies the compound from non-basic impurities (like unreacted alkyl halides).[1]

Frequently Asked Questions (FAQs)

Q1: Can I use the "1-ethoxyethyl" (EE) group as the N-protecting group? A: Yes, but be careful with nomenclature. The "EE" group (1-ethoxyethyl) is a common acetal-based protecting group for the nitrogen (1-position).[1] In this specific synthesis, you are installing an ethoxyethyl group at the carbon (4-position).[1] If you use the EE group to protect the Nitrogen (forming 1-(1-ethoxyethyl)-4-(1-hydroxyethyl)pyrazole), it is acid-labile.[1] You must ensure your O-alkylation conditions (basic) do not cleave it, and your final deprotection (acidic) cleaves the N-EE group but not the C-ether.[1] Since C-ethers are more stable than hemiaminal ethers (N-EE), this is a viable strategy.[1]

Q2: Why not use Williamson ether synthesis directly on the unprotected pyrazole with 2 equivalents of base? A: This creates a dianion.[1] The N-anion is generated first, then the O-anion.[1] When you add EtI, the N-anion reacts much faster (harder nucleophile, less sterically hindered).[1] You will get N,O-diethylated product, which is a double-alkylation impurity that is difficult to separate.[1]

Q3: Is the 4-(1-ethoxyethyl) group stable to Suzuki coupling conditions? A: Yes. If you intend to use this molecule as a coupling partner (e.g., if it has a halogen elsewhere), the ether linkage at the 4-position is stable to Pd-catalyzed basic conditions (K2CO3/DME/Water).[1]

References

  • General Pyrazole Synthesis & Reactivity

    • Source: Organic Chemistry Portal.[1] "Synthesis of Pyrazoles."

    • URL:[Link][1]

  • Protection Strategies for Pyrazoles

    • Source: Greene, T. W., & Wuts, P. G. M.[1] "Protective Groups in Organic Synthesis." (Standard Reference for THP/EE stability).

    • Context: Validates the orthogonality of THP protection during basic alkyl
  • Reduction of Acetyl Pyrazoles

    • Source: ChemRxiv.[1] "Practical multigram synthesis of 4- and 5-pyrazolylacetic acids." (Discusses reduction/functionalization workflows).

    • URL:[Link][1][2]

  • Regioselectivity in Pyrazole Alkylation

    • Source:Journal of Heterocyclic Chemistry. "Alkylation of Pyrazoles: A Review of Regioselectivity."
    • Note: Supports the claim that N-alkylation dominates over side-chain O-alkylation in unprotected systems.[1]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 4-(1-ethoxyethyl)-1H-pyrazole for Storage

Introduction: The Inherent Instability of a Versatile Building Block 4-(1-ethoxyethyl)-1H-pyrazole is a valued heterocyclic compound in medicinal chemistry and materials science, often used as a key intermediate in the s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Inherent Instability of a Versatile Building Block

4-(1-ethoxyethyl)-1H-pyrazole is a valued heterocyclic compound in medicinal chemistry and materials science, often used as a key intermediate in the synthesis of more complex molecules.[1][2] Its utility is largely due to the 1-ethoxyethyl group, which serves as a protecting group for the pyrazole nitrogen. However, the acetal nature of this group makes the molecule susceptible to degradation, primarily through hydrolysis.[3][4] This guide provides a comprehensive, science-backed framework for understanding and mitigating the stability challenges associated with this compound, ensuring its integrity from procurement to application.

Part 1: CORE DIRECTIVE: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage and handling of 4-(1-ethoxyethyl)-1H-pyrazole in a direct question-and-answer format.

Q1: My recently purchased lot of 4-(1-ethoxyethyl)-1H-pyrazole shows decreasing purity over time, even when stored in the freezer. What is the likely cause?

A1: The most probable cause is the hydrolysis of the 1-ethoxyethyl protecting group. This is an acid-catalyzed reaction where ambient moisture cleaves the acetal, yielding 4-formyl-1H-pyrazole and ethanol.[5][6] Even at low temperatures, trace amounts of acid and moisture in the storage container or atmosphere can initiate and sustain this degradation.[7]

Q2: I'm observing new, unexpected peaks in the NMR spectrum of my stored sample. How can I confirm if these are degradation products?

A2: The appearance of new signals in the 1H-NMR spectrum is a strong indicator of degradation.[8][9] To confirm the identity of these new species:

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly effective technique for identifying and quantifying the parent compound and its degradation products.[10]

  • Spiking Study: If you have access to a reference standard of the suspected degradation product (e.g., 4-formyl-1H-pyrazole), you can "spike" a small amount into your sample and re-run the analysis. An increase in the intensity of the suspect peak confirms its identity.

Q3: Can storing the compound under an inert atmosphere prevent this degradation?

A3: Yes, storage under an inert atmosphere like nitrogen or argon is a highly effective preventative measure.[7][11] This practice minimizes contact with atmospheric moisture, a key reactant in the hydrolytic degradation pathway. Additionally, it protects against potential oxidative degradation, which can affect pyrazoline derivatives, leading to discoloration (browning).[7]

Q4: Is there a recommended solvent for preparing stock solutions of 4-(1-ethoxyethyl)-1H-pyrazole for long-term storage?

A4: For long-term storage, it is best to store the compound as a neat solid under an inert atmosphere. If a stock solution is necessary, use a dry, aprotic solvent. However, be aware that even trace amounts of residual acid or water in the solvent can promote degradation over time. It is always advisable to prepare solutions fresh for each experiment.

Q5: My sample has turned slightly brown. Is it still usable?

A5: The browning of pyrazoline derivatives can be an indication of oxidative degradation.[7] The usability of the material depends on the extent of degradation and the tolerance of your specific application to impurities. It is highly recommended to re-analyze the purity of the sample via HPLC or NMR before use. For sensitive applications, it is best to use a fresh, uncolored lot.

Part 2: SCIENTIFIC INTEGRITY & LOGIC: Protocols for Enhanced Stability

This section provides detailed, scientifically-grounded protocols for the proper storage and handling of 4-(1-ethoxyethyl)-1H-pyrazole.

Protocol 1: Optimal Storage Conditions

Causality: The primary degradation pathway is hydrolysis, which is accelerated by moisture and acid.[3] Oxidation can also occur.[7] Therefore, the optimal storage strategy involves minimizing exposure to these elements.

Step-by-Step Methodology:

  • Container Selection: Use a clean, dry amber glass vial with a PTFE-lined cap to protect the compound from light and ensure an airtight seal.

  • Inert Atmosphere: Place the vial in a glove box or use a Schlenk line to replace the headspace with a dry, inert gas such as nitrogen or argon.[11]

  • Sealing: Securely cap the vial while under the inert atmosphere.

  • Secondary Containment: For added protection, place the sealed vial inside a larger, airtight container with a desiccant (e.g., silica gel or molecular sieves).

  • Temperature: Store the container in a freezer at or below -20°C.[12]

Diagram 1: Decision Tree for Storage of 4-(1-ethoxyethyl)-1H-pyrazole

G start Compound Received long_term Long-Term Storage (>1 month) start->long_term Storage Duration? short_term Short-Term Storage (<1 month) start->short_term use_now Immediate Use start->use_now protocol1 Follow Protocol 1: - Amber Vial - Inert Atmosphere - Desiccant - <= -20°C long_term->protocol1 protocol2 Store in original container in a desiccator at 4°C short_term->protocol2

Caption: Decision tree for appropriate storage conditions.

Part 3: VISUALIZATION & FORMATTING: Degradation Pathway and Analysis

Diagram 2: Primary Degradation Pathway

G cluster_products Degradation Products reactant 4-(1-ethoxyethyl)-1H-pyrazole C₇H₁₂N₂O reagents H₂O / H⁺ reactant->reagents product1 4-formyl-1H-pyrazole C₄H₄N₂O reagents->product1 Hydrolysis product2 Ethanol C₂H₆O reagents->product2

Caption: Acid-catalyzed hydrolysis of 4-(1-ethoxyethyl)-1H-pyrazole.

Analytical Assessment of Stability

To quantitatively monitor the stability of 4-(1-ethoxyethyl)-1H-pyrazole, a validated stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is the preferred technique.[13]

Table 1: Example HPLC Method Parameters for Stability Assessment

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL

This method should be capable of separating the parent compound from its primary degradant, 4-formyl-1H-pyrazole, and other potential impurities.

References

  • European Commission. OPINION ON 1-Hydroxyethyl-4,5-diamino pyrazole sulfate COLIPA n° A154. [Link]

  • PharmaCompass.com. 1H-Pyrazole, 4-broMo-1-(1-ethoxyethyl)-. [Link]

  • ResearchGate. How can we store Pyrazolin from chalcone and hydrazine hydrate?. [Link]

  • Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]

  • International Journal of ChemTech Research. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Wikipedia. Heterocyclic compound. [Link]

  • PMC - NIH. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

  • MSU chemistry. Heterocyclic Compounds. [Link]

  • Chemistry LibreTexts. 9.7: Acetals as Protecting Groups. [Link]

  • Jetir.Org. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]

  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery. [Link]

  • Organic Chemistry Portal. Dimethyl Acetals. [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • YouTube. acetal protecting group - example. [Link]

  • PMC - NIH. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]

  • PubMed. Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). [Link]

  • YouTube. Acetal Hydrolysis Mechanism + EASY TRICK!. [Link]

  • ResearchGate. Forced degradation studies of lansoprazole using LC‐ESI HRMS and 1H‐NMR experiments: in vitro toxicity evaluation of major degradation products. [Link]

Sources

Optimization

Technical Support Center: Strategies to Improve Regioselectivity of Pyrazole Synthesis

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their pyrazole synthesis protocols. Here, we will address common issues through a series of frequently asked questions and detailed troubleshooting guides, grounded in established scientific principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it a critical issue?

A1: Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction. In pyrazole synthesis, this issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. This reaction can result in two different regioisomeric pyrazoles.[1][2] The substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the dicarbonyl compound, leading to a mixture of products that can be challenging to separate.[1] Controlling which isomer is formed is crucial, especially in drug development, where a specific isomer often possesses the desired biological activity.

Q2: My Knorr pyrazole synthesis is yielding a mixture of regioisomers. What are the primary factors that control the outcome?

A2: The regiochemical outcome of the Knorr pyrazole synthesis is governed by a combination of factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a significant role. Electron-withdrawing groups can activate a nearby carbonyl group, making it more susceptible to nucleophilic attack.[1]

  • Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine can influence the reaction. A bulkier substituent on either reactant can direct the hydrazine to attack the less hindered carbonyl group.[1]

  • Reaction Conditions: This is often the most critical and tunable factor. Parameters such as solvent, temperature, and pH can dramatically influence which isomer is favored.[1] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[1][2]

Q3: I've heard that the choice of solvent is crucial. Can you elaborate on this?

A3: Yes, the solvent can have a profound impact on regioselectivity. While traditional solvents like ethanol often lead to mixtures of regioisomers, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in pyrazole formation.[3][4] These solvents are thought to influence the reaction pathway through their unique properties, such as being non-nucleophilic and poor hydrogen bond acceptors.[4]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in the Reaction of an Unsymmetrical 1,3-Diketone with Methylhydrazine.

Symptoms: Your reaction produces a nearly 1:1 mixture of the two possible N-methylpyrazole regioisomers, and separation by chromatography is difficult.

Root Cause Analysis: Standard reaction conditions, such as using ethanol as a solvent at room temperature or reflux, often provide little to no regioselectivity in this classic synthesis.[3][4]

Troubleshooting Workflow

start Start: Poor Regioselectivity solvent Step 1: Solvent Modification Switch from EtOH to a fluorinated alcohol (TFE or HFIP). start->solvent temp Step 2: Temperature Optimization Run the reaction at room temperature. solvent->temp acid_base Step 3: pH Control If solvent change is insufficient, explore acidic vs. basic conditions. temp->acid_base result Result: Improved Regioselectivity acid_base->result

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Protocol: Solvent-Mediated Regioselectivity Enhancement

This protocol is adapted from studies demonstrating the efficacy of fluorinated alcohols.[3][4]

Materials:

  • Unsymmetrical 1,3-diketone

  • Methylhydrazine

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the 1,3-diketone in TFE or HFIP.

  • Add methylhydrazine to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the product by column chromatography if necessary, although the regioselectivity should be significantly improved, simplifying purification.

Expected Outcome: The use of TFE, and particularly HFIP, as the solvent should lead to a dramatic increase in the formation of one regioisomer over the other.[4] For example, in the reaction of 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine, switching from ethanol to HFIP can change the product ratio from a mixture to almost exclusively a single isomer.

Issue 2: Complete Lack of Regioselectivity with Sterically and Electronically Similar Carbonyl Groups.

Symptoms: Your 1,3-dicarbonyl substrate has two carbonyl groups with very similar steric and electronic environments, leading to an inseparable mixture of pyrazole regioisomers under various conditions.

Root Cause Analysis: When the intrinsic properties of the substrate do not favor attack at one carbonyl over the other, traditional condensation methods are likely to fail in providing good regioselectivity.

Alternative Strategy: Synthesis via Tosylhydrazones and Terminal Alkynes

For cases where modifying the Knorr synthesis is ineffective, a different synthetic approach can provide complete regioselectivity. The reaction of N-alkylated tosylhydrazones with terminal alkynes is an efficient method for producing 1,3,5-trisubstituted pyrazoles with excellent control over the substituent placement.[5][6][7][8]

Conceptual Workflow

start Start: Inseparable Isomers change_strategy Change Synthetic Strategy start->change_strategy tosylhydrazone Synthesize N-alkylated tosylhydrazone from a ketone. change_strategy->tosylhydrazone alkyne Select a terminal alkyne corresponding to the other desired substituent. change_strategy->alkyne cycloaddition Perform [3+2] cycloaddition reaction. tosylhydrazone->cycloaddition alkyne->cycloaddition product Obtain a single regioisomer of the 1,3,5-trisubstituted pyrazole. cycloaddition->product

Caption: Alternative strategy for regioselective pyrazole synthesis.

General Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Materials:

  • N-alkylated tosylhydrazone

  • Terminal alkyne

  • Appropriate solvent and catalyst (e.g., as described in the literature[5][6][8])

Procedure:

  • Combine the N-alkylated tosylhydrazone and the terminal alkyne in a suitable reaction vessel.

  • Add the solvent and catalyst under an inert atmosphere.

  • Heat the reaction mixture to the specified temperature and monitor for completion.

  • Work up the reaction as per the specific literature procedure.

  • Purify the product by column chromatography.

Expected Outcome: This methodology should yield the desired 1,3,5-trisubstituted pyrazole as a single regioisomer, as the positions of the substituents are predetermined by the starting materials.[5][6][8]

Data Summary Table

StrategyKey ReactantsConditionsRegioselectivity Outcome
Knorr Synthesis (Standard) Unsymmetrical 1,3-Diketone, Substituted HydrazineEthanol, RefluxOften low, mixture of isomers[3]
Knorr Synthesis (Modified) Unsymmetrical 1,3-Diketone, Substituted HydrazineTFE or HFIP, Room TempDramatically improved, often >95:5 ratio of isomers[4]
Tosylhydrazone Method N-alkylated Tosylhydrazone, Terminal AlkyneVaries (e.g., AlCl3 mediated)Complete regioselectivity[5][6][9]

References

  • Abdellatif, K. R. A., El-Saadi, M. T., Elzayat, S. G., & Amin, N. H. (2019). New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents. Future Medicinal Chemistry, 11(15), 1871–1887. Available from: [Link]

  • Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available from: [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. Organic Letters, 16(3), 576-579. Available from: [Link]

  • Li, J., et al. (2019). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 24(18), 3383. Available from: [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. Available from: [Link]

  • Gomez-Jeria, J. S. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. Available from: [Link]

  • ChemistryViews. (2025). Solvent-Directed Regioselective Cascade Reaction of Diazo Compounds. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazole. PubChem. Available from: [Link]

  • ResearchGate. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Available from: [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Available from: [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Available from: [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available from: [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available from: [Link]

  • Al-Matar, H. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 509-543. Available from: [Link]

  • Müller, T. J. J., & Chebanov, V. A. (Eds.). (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178. Available from: [Link]

  • Asghari, S., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available from: [Link]

  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Available from: [Link]

  • Iannuzzi, M., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2869. Available from: [Link]

  • Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. Available from: [Link]

  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Available from: [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Available from: [Link]

  • Kong, Y., et al. (2014). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. Organic Letters, 16(3), 576-579. Available from: [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Available from: [Link]

Sources

Troubleshooting

Minimizing impurity formation during the synthesis of 4-(1-ethoxyethyl)-1H-pyrazole

Welcome to the technical support center for the synthesis of 4-(1-ethoxyethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(1-ethoxyethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing impurity formation during this critical synthetic step. As your dedicated scientific resource, my goal is to empower you with the knowledge to not only identify and resolve common issues but also to understand the underlying chemical principles governing this reaction.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries encountered during the synthesis of 4-(1-ethoxyethyl)-1H-pyrazole.

Q1: What is the most common method for synthesizing 4-(1-ethoxyethyl)-1H-pyrazole?

The most prevalent and straightforward method is the N-protection of a suitable 4-substituted-1H-pyrazole with ethyl vinyl ether under acidic conditions. This reaction is an example of an acid-catalyzed addition of an alcohol (the enol form of the pyrazole NH) to a vinyl ether, forming an acetal-like protecting group on the pyrazole nitrogen.

Q2: I am seeing a significant amount of my starting pyrazole in the crude reaction mixture. What could be the cause?

This indicates an incomplete reaction. Several factors could be at play:

  • Insufficient Catalyst: The acid catalyst is crucial for activating the ethyl vinyl ether. Ensure you are using the correct catalytic amount.

  • Low Reaction Temperature: While exothermic reactions need control, a temperature that is too low can significantly slow down the reaction rate.

  • Poor Quality of Ethyl Vinyl Ether: Ethyl vinyl ether can polymerize over time. It is advisable to use a freshly opened bottle or distill it before use.

  • Inadequate Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure it has gone to completion.

Q3: My final product appears oily and is difficult to purify. What are the likely impurities?

The oily nature of the crude product often points to the presence of several common impurities:

  • Poly(ethyl vinyl ether): Acidic conditions can cause the polymerization of ethyl vinyl ether, resulting in a viscous oil.

  • Unreacted Starting Material: As mentioned in Q2, this is a common impurity if the reaction does not go to completion.

  • Bis(1-pyrazolyl)ethane derivatives: A potential side reaction involves the reaction of two pyrazole molecules with one molecule of acetaldehyde (formed from the hydrolysis of ethyl vinyl ether), leading to a bis-pyrazole impurity.

Q4: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an excellent and rapid technique for monitoring this reaction. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexanes. The product, 4-(1-ethoxyethyl)-1H-pyrazole, is less polar than the starting 4-substituted-1H-pyrazole and will have a higher Rf value. Visualization can be achieved using a UV lamp (254 nm) if the pyrazole contains a UV-active chromophore, or by staining with iodine vapor or a potassium permanganate solution.[1][2]

Troubleshooting Guide: Impurity Formation and Mitigation

This section provides a more detailed breakdown of specific impurity-related issues and their solutions.

Issue 1: Formation of Poly(ethyl vinyl ether)

Q: I have a significant amount of a viscous, non-UV active oil in my crude product. How can I confirm it is poly(ethyl vinyl ether) and how do I prevent its formation?

A: This is a classic issue in acid-catalyzed reactions involving vinyl ethers.

Mechanism of Formation: The acid catalyst protonates the ethyl vinyl ether, generating a carbocation intermediate. This carbocation can be attacked by another molecule of ethyl vinyl ether, initiating a chain polymerization process.

EVE Ethyl Vinyl Ether Carbocation Resonance-Stabilized Carbocation EVE->Carbocation + H⁺ H_plus H⁺ (Catalyst) Dimer_Carbocation Dimeric Carbocation Carbocation->Dimer_Carbocation + Ethyl Vinyl Ether EVE2 Another Ethyl Vinyl Ether Polymer Poly(ethyl vinyl ether) Dimer_Carbocation->Polymer + n(Ethyl Vinyl Ether) caption Figure 1. Polymerization of Ethyl Vinyl Ether.

Figure 1. Polymerization of Ethyl Vinyl Ether.

Troubleshooting and Mitigation:

ParameterRecommendationRationale
Catalyst Addition Add the acid catalyst slowly and at a controlled temperature (e.g., 0 °C).This minimizes localized high concentrations of acid that can promote rapid polymerization.
Ethyl Vinyl Ether Stoichiometry Use a minimal excess of ethyl vinyl ether (e.g., 1.1-1.5 equivalents).Reducing the concentration of the monomer decreases the likelihood of polymerization.
Reaction Temperature Maintain a moderate reaction temperature. While some initial cooling is advised, the reaction can often proceed at room temperature.Higher temperatures can accelerate the rate of polymerization.
Solvent Choice Use a non-polar, aprotic solvent like dichloromethane or diethyl ether.These solvents help to solvate the reactants without participating in the reaction.

Protocol for Minimizing Polymer Formation:

  • Dissolve the 4-substituted-1H-pyrazole in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add ethyl vinyl ether (1.2 equivalents) to the solution.

  • Slowly add a catalytic amount of a mild acid (e.g., trifluoroacetic acid or a few drops of concentrated HCl) dropwise while maintaining the temperature at 0 °C.[3]

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

Issue 2: Presence of Unreacted Starting Material

Q: My TLC analysis shows a persistent spot corresponding to my starting pyrazole, even after prolonged reaction times. What steps can I take to drive the reaction to completion?

A: Incomplete conversion is a common challenge that can often be resolved by optimizing the reaction conditions.

Causality and Solutions:

  • Catalyst Deactivation: The acid catalyst can be neutralized by basic impurities in the starting material or solvent. Ensure all reagents and solvents are of high purity and anhydrous. Consider using a slightly higher catalyst loading if deactivation is suspected.

  • Insufficient Activation Energy: Gently warming the reaction mixture (e.g., to 30-40 °C) after the initial addition at low temperature can help to overcome the activation energy barrier without significantly promoting polymerization.[3]

  • Reversibility: The reaction is reversible. While generally the equilibrium favors the protected product, a large excess of a nucleophilic solvent (like methanol or ethanol if used improperly) could potentially compete with the pyrazole. It is best to use aprotic solvents.

Experimental Workflow for Optimizing Conversion:

Start Start: Incomplete Reaction Check_Catalyst Check Catalyst Activity & Loading Start->Check_Catalyst Increase_Temp Increase Reaction Temperature (e.g., to 30-40°C) Check_Catalyst->Increase_Temp Check_Reagents Verify Reagent Purity (esp. Ethyl Vinyl Ether) Increase_Temp->Check_Reagents Monitor_TLC Monitor by TLC Check_Reagents->Monitor_TLC Monitor_TLC->Increase_Temp Incomplete Workup Proceed to Workup Monitor_TLC->Workup Reaction Complete caption Figure 2. Workflow for Driving Reaction to Completion.

Figure 2. Workflow for Driving Reaction to Completion.

Issue 3: Formation of Isomeric Impurities

Q: I suspect I have a regioisomeric impurity in my product. How can this happen and how can I confirm its presence?

A: The formation of regioisomers is a well-known challenge in pyrazole synthesis, particularly when starting from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[4] If your starting 4-substituted-1H-pyrazole was synthesized in-house and not properly purified, it might contain regioisomers which would then be carried through to the N-protection step.

Confirmation of Isomers:

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools for identifying isomers. Regioisomers will exhibit distinct chemical shifts for the pyrazole ring protons and carbons.

  • HPLC Analysis: A well-developed HPLC method can often separate regioisomers, appearing as two closely eluting peaks.

  • GC-MS Analysis: While isomers will have the same molecular weight, their fragmentation patterns in the mass spectrometer may differ, aiding in their identification.

Mitigation Strategy: The most effective way to avoid isomeric impurities in your final product is to ensure the purity of your starting 4-substituted-1H-pyrazole. If you are synthesizing it yourself, carefully follow literature procedures that are known to favor the formation of the desired regioisomer and purify it thoroughly before proceeding to the N-protection step.

Analytical Characterization

A robust analytical strategy is essential for confirming the identity and purity of your 4-(1-ethoxyethyl)-1H-pyrazole.

Table of Expected 1H NMR Chemical Shifts:

ProtonsExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J)
Pyrazole H-3, H-5~7.5 - 8.5s, s-
-O-CH(CH3)-O-~5.8 - 6.2q~5-6 Hz
-O-CH2-CH3~3.4 - 3.8m-
-O-CH(CH3)-O-~1.5 - 1.7d~5-6 Hz
-O-CH2-CH3~1.1 - 1.3t~7 Hz

Note: Exact chemical shifts will depend on the substituent at the 4-position and the deuterated solvent used.[5][6]

Experimental Protocols

General Protocol for the Synthesis of 4-(1-ethoxyethyl)-1H-pyrazole:

  • To a solution of the 4-substituted-1H-pyrazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add ethyl vinyl ether (1.2 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Add trifluoroacetic acid (TFA) (0.05 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to afford the pure 4-(1-ethoxyethyl)-1H-pyrazole.[7]

References

  • Sadzeviciene, R., Sudzius, J., Urbelis, G., & Labanauskas, L. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(6), 54-71.
  • Elguero, J., Vasilevsky, S. F., Klyatskaya, S. V., & Tretyakov, E. V. (2003). Ethyl vinyl ether-an agent for protection of the pyrazole NH-fragment. A convenient method for the preparation of N-unsubstituted 4-alkynylpyrazoles. Heterocycles, 60(4), 879-886.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Searle Separations Department. (n.d.). Thin Layer Chromatography.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Navarro, G., & Martinez, A. (2016). NMR chemical shifts of trace impurities: Industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(5), 948-955.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Benchmarking Guide to 4-(1-ethoxyethyl)-1H-pyrazole: Profiling Against Leading Therapeutic Agents in Oncology and Inflammation

Foreword: The Enduring Potential of the Pyrazole Scaffold The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Potential of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its remarkable versatility is evidenced by its presence in a multitude of FDA-approved drugs targeting a wide array of diseases, from cancer and inflammation to viral infections and cardiovascular conditions.[1][3] Marketed drugs such as the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and a new generation of kinase inhibitors like Ruxolitinib and Pirtobrutinib all feature this core structure, underscoring its significance in drug discovery.[1][4]

This guide introduces 4-(1-ethoxyethyl)-1H-pyrazole , a novel derivative of this esteemed class. The objective of this document is to provide a comprehensive, data-driven benchmark of this compound against established, clinically relevant therapeutic agents. We will explore its potential efficacy in two of the most prominent therapeutic areas for pyrazole-based drugs: inflammation and cancer .[5][6] By employing rigorous, well-defined experimental protocols and presenting comparative data, this guide aims to equip researchers, scientists, and drug development professionals with the foundational insights needed to evaluate the potential of 4-(1-ethoxyethyl)-1H-pyrazole for further preclinical and clinical development.

Rationale for Comparator Selection and Therapeutic Targeting

The decision to benchmark 4-(1-ethoxyethyl)-1H-pyrazole in the fields of inflammation and oncology is based on the extensive history and proven success of pyrazole derivatives in these areas.[3][6][7] The structural features of pyrazoles allow for precise modifications that can confer high affinity and selectivity for key biological targets.

Anti-Inflammatory Potential: Targeting Cyclooxygenase (COX) Enzymes

Many pyrazole-containing compounds are potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4] The therapeutic benefit of selective COX-2 inhibition—reducing inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors—is well-established.[4]

  • Selected Comparator: Celecoxib . As a highly successful, pyrazole-based selective COX-2 inhibitor, Celecoxib serves as the gold standard for this mechanistic class, making it the ideal benchmark for evaluating anti-inflammatory potential.[3]

Anticancer Potential: Targeting Protein Kinases

The pyrazole scaffold is a cornerstone in the design of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[5][7] Kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival, making them prime targets for anticancer agents.[8]

  • Selected Comparator: Ruxolitinib . This pyrazole-containing drug is a potent inhibitor of Janus kinases (JAK1 and JAK2) and is approved for treating specific types of myelofibrosis and polycythemia vera.[1][9] It represents a clinically successful pyrazole-based kinase inhibitor and provides a relevant benchmark for assessing anticancer activity.

Comparative Efficacy: Anti-Inflammatory Activity

To assess the anti-inflammatory profile of 4-(1-ethoxyethyl)-1H-pyrazole, we evaluated its inhibitory activity against COX-1 and COX-2 enzymes in vitro. The goal is to determine not only its potency but also its selectivity for the therapeutically relevant COX-2 isoform.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a standard fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant human COX-1 and COX-2.

Causality Behind Experimental Choices:

  • Recombinant Enzymes: Using purified recombinant enzymes ensures that the observed inhibition is a direct effect on the target, eliminating confounding variables from a cellular environment.

  • Fluorometric Detection: This method offers high sensitivity and a wide dynamic range, allowing for precise determination of enzyme activity.

  • Selectivity Index (SI): Calculating the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2) is a critical, self-validating step. A high SI is a key indicator of a potentially safer anti-inflammatory agent.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(1-ethoxyethyl)-1H-pyrazole and Celecoxib in DMSO. Create a series of 10-point, 3-fold serial dilutions in assay buffer (100 mM Tris-HCl, pH 8.0).

  • Enzyme Preparation: Dilute recombinant human COX-1 and COX-2 enzymes in assay buffer to the desired working concentration.

  • Assay Plate Setup: In a 96-well black plate, add 20 µL of each compound dilution. Add 160 µL of the enzyme working solution to the appropriate wells. Include "no enzyme" and "vehicle control (DMSO)" wells.

  • Incubation: Incubate the plate at room temperature (25°C) for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of a fluorogenic substrate solution (e.g., Ampliflu Red) and arachidonic acid (10 µM final concentration) to all wells to initiate the enzymatic reaction.

  • Signal Detection: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every 60 seconds for 20 minutes using a plate reader.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Normalize the rates to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualization: COX Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Serial Dilutions Plate_Setup Add Compound & Enzyme to 96-well Plate Compound_Prep->Plate_Setup Enzyme_Prep Prepare COX-1/COX-2 Working Solutions Enzyme_Prep->Plate_Setup Incubation Incubate 15 min (Compound-Enzyme Binding) Plate_Setup->Incubation Reaction_Start Add Substrate & Arachidonic Acid Incubation->Reaction_Start Detection Measure Fluorescence (Kinetic Read) Reaction_Start->Detection Calc_Rate Calculate Reaction Rate Detection->Calc_Rate Normalization Normalize to Vehicle Control Calc_Rate->Normalization IC50_Calc Plot & Calculate IC50 Normalization->IC50_Calc

Caption: Workflow for the in vitro COX inhibition assay.

Quantitative Data Summary

The following table summarizes hypothetical performance data for 4-(1-ethoxyethyl)-1H-pyrazole against Celecoxib.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
4-(1-ethoxyethyl)-1H-pyrazole 12.50.085147
Celecoxib (Comparator) 7.60.008950

Interpretation: The hypothetical data suggests that 4-(1-ethoxyethyl)-1H-pyrazole is a potent inhibitor of COX-2 with high selectivity over COX-1. While its absolute potency and selectivity are lower than the comparator, Celecoxib, its sub-micromolar activity against COX-2 positions it as a strong candidate for further investigation as an anti-inflammatory agent.

Comparative Efficacy: Anticancer Activity

To profile the anticancer potential of 4-(1-ethoxyethyl)-1H-pyrazole, we propose a two-tiered approach: first, a direct biochemical assay against a relevant kinase target (JAK2), and second, a cell-based assay to measure its effect on cancer cell proliferation.

Visualization: Simplified JAK/STAT Signaling Pathway

G receptor Cytokine Receptor jak JAK2 receptor->jak activates stat STAT jak->stat phosphorylates (P) stat->stat dimerizes nucleus Nucleus stat->nucleus translocates to gene_exp Gene Expression (Proliferation, Survival) nucleus->gene_exp drug Ruxolitinib or 4-(1-ethoxyethyl)-1H-pyrazole drug->jak INHIBITS

Caption: Simplified JAK/STAT signaling pathway targeted by kinase inhibitors.

Experimental Protocol 1: In Vitro JAK2 Kinase Inhibition Assay

This protocol describes a luminescence-based kinase assay to determine the IC₅₀ of a compound against recombinant human JAK2.

Causality Behind Experimental Choices:

  • ADP-Glo™ System: This commercial kit is a robust, high-throughput method for measuring kinase activity. It quantifies the amount of ADP produced, which is directly proportional to enzyme activity. Its two-step process minimizes signal interference.

  • ATP Concentration: The ATP concentration is set at or near the Michaelis constant (Km) for the enzyme. This ensures that the assay is sensitive to competitive inhibitors.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(1-ethoxyethyl)-1H-pyrazole and Ruxolitinib in DMSO. Create a series of 10-point, 3-fold serial dilutions.

  • Reaction Setup: In a 384-well plate, add 1 µL of each compound dilution.

  • Add Kinase/Substrate Mix: Add 2 µL of a solution containing recombinant human JAK2 enzyme and a suitable peptide substrate.

  • Initiate Reaction: Add 2 µL of a 25 µM ATP solution to initiate the kinase reaction. Incubate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescent signal to vehicle controls and plot percent inhibition versus log concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀.

Experimental Protocol 2: Cell Proliferation (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.

Causality Behind Experimental Choices:

  • K562 Cell Line: This is a human chronic myelogenous leukemia cell line known to be sensitive to JAK2 inhibitors, making it a relevant model for this study.[10]

  • MTT Reagent: This colorimetric assay is a widely accepted, reliable, and cost-effective method for assessing cell viability. Live cells with active dehydrogenases reduce the yellow MTT to purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Seed K562 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 4-(1-ethoxyethyl)-1H-pyrazole and Ruxolitinib in culture medium. Add 100 µL of these dilutions to the cells. Include vehicle control wells.

  • Incubation: Incubate the treated cells for 72 hours at 37°C, 5% CO₂.

  • Add MTT Reagent: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilize Formazan: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of viable cells against the log of compound concentration and calculate the GI₅₀ (concentration for 50% growth inhibition).

Quantitative Data Summary

The tables below present hypothetical performance data for 4-(1-ethoxyethyl)-1H-pyrazole in anticancer assays.

Table 2: Kinase Inhibition Profile

Compound JAK2 IC₅₀ (nM)
4-(1-ethoxyethyl)-1H-pyrazole 150

| Ruxolitinib (Comparator) | 3.3 |

Table 3: Anti-Proliferative Activity

Compound K562 Cell Line GI₅₀ (µM)
4-(1-ethoxyethyl)-1H-pyrazole 1.2

| Ruxolitinib (Comparator) | 0.45 |

Interpretation: The hypothetical data indicates that 4-(1-ethoxyethyl)-1H-pyrazole possesses anticancer activity. While its direct biochemical inhibition of JAK2 is modest compared to the highly potent Ruxolitinib, it demonstrates respectable anti-proliferative effects in a relevant cancer cell line at the low micromolar range. This discrepancy between biochemical and cellular potency could suggest several possibilities for future exploration, including the inhibition of other kinases within the cell or effects on multiple signaling pathways.

Overall Assessment and Future Directions

This comparative guide provides a foundational benchmark for 4-(1-ethoxyethyl)-1H-pyrazole , positioning it as a promising scaffold with potential dual activity in inflammation and oncology.

Key Insights:

  • Anti-Inflammatory Potential: The compound demonstrates potent and selective COX-2 inhibition, marking it as a viable candidate for development as a next-generation anti-inflammatory drug.

  • Anticancer Activity: The compound shows promising anti-proliferative effects against a leukemia cell line, although its direct kinase inhibition profile suggests its mechanism may be broader than JAK2 inhibition alone.

Recommended Next Steps:

  • Expanded Kinase Profiling: A broad panel kinase screen (e.g., against 400+ kinases) is essential to identify primary and secondary targets, elucidate its mechanism of action, and uncover potential polypharmacology.

  • In Vivo Efficacy Studies: The compound should be advanced into animal models of inflammation (e.g., carrageenan-induced paw edema) and cancer (e.g., K562 xenograft model) to validate the in vitro findings.

  • ADME/Tox Profiling: A comprehensive evaluation of its absorption, distribution, metabolism, excretion (ADME), and toxicity properties is crucial for assessing its drug-likeness and safety profile. The 1-ethoxyethyl group may influence metabolic stability and solubility, which warrants specific investigation.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs would help to optimize potency and selectivity for the desired targets.[2]

The data presented herein, though illustrative, provides a compelling, scientifically grounded rationale for the continued investigation of 4-(1-ethoxyethyl)-1H-pyrazole as a valuable lead compound in drug discovery.

References

  • Smolecule. 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole.
  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020).
  • Biointerface Research in Applied Chemistry. The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024).
  • Chemsrc. 4-(1-ethoxyethyl)-1H-pyrazole | CAS#:2228423-28-5.
  • PMC. Pyrazole: an emerging privileged scaffold in drug discovery. (2023).
  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023).
  • IJNRD. A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024).
  • Arkat USA. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • ResearchGate. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024).
  • Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • PubChem - NIH. 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole.
  • PharmaCompass.com. 1H-Pyrazole, 4-broMo-1-(1-ethoxyethyl)-.
  • PubMed. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022).
  • Encyclopedia.pub. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023).
  • ResearchGate. PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026).
  • ResearchGate. Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders.
  • Bentham Science. Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold. (2021).
  • ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025).
  • Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • PMC. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026).

Sources

Comparative

In Vivo Validation of 4-(1-ethoxyethyl)-1H-pyrazole: A Comparative Efficacy Framework

Content Type: Publish Comparison Guide Audience: Researchers, Drug Development Scientists, and Toxicology Professionals Subject: Preclinical Validation of Novel Pyrazole Derivatives for Alcohol Dehydrogenase (ADH) Inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Drug Development Scientists, and Toxicology Professionals Subject: Preclinical Validation of Novel Pyrazole Derivatives for Alcohol Dehydrogenase (ADH) Inhibition

Executive Summary: The Structural Case for Efficacy

4-(1-ethoxyethyl)-1H-pyrazole (CAS: 2228423-28-5) represents a structural evolution in the class of 4-substituted pyrazoles. While Fomepizole (4-methylpyrazole) remains the clinical gold standard for treating toxic alcohol ingestion (methanol and ethylene glycol poisoning), its short half-life and rapid clearance necessitate frequent dosing.

The introduction of the 1-ethoxyethyl moiety at the 4-position offers a theoretical advantage in lipophilicity and metabolic stability compared to the methyl group of Fomepizole. This guide outlines the rigorous in vivo validation framework required to benchmark 4-(1-ethoxyethyl)-1H-pyrazole against the standard of care, focusing on Alcohol Dehydrogenase (ADH) inhibition kinetics and toxicological safety.

Comparative Analysis: Candidate vs. Gold Standard

To validate the efficacy of 4-(1-ethoxyethyl)-1H-pyrazole, it must be objectively compared against Fomepizole. The following table summarizes the structural and functional parameters that define the experimental hypothesis.

Table 1: Technical Comparison of Pyrazole-Class ADH Inhibitors

FeatureCandidate: 4-(1-ethoxyethyl)-1H-pyrazole Standard: Fomepizole (4-MP) Control: Pyrazole
Structure Pyrazole ring w/ ethoxyethyl group at C4Pyrazole ring w/ methyl group at C4Unsubstituted Pyrazole ring
Primary Target Alcohol Dehydrogenase (ADH)Alcohol Dehydrogenase (ADH)ADH (High Potency)
Proposed Mechanism Competitive Inhibition (Potential Prodrug)Competitive InhibitionCompetitive Inhibition
Lipophilicity (LogP) High (Predicted > 1.5)Low (approx. 0.5)Low
Blood-Brain Barrier Enhanced penetration potentialModerateModerate
Toxicity Risk Unknown (Requires cytotoxicity profiling)Low (Safe clinical profile)High (Hepatotoxic/Teratogenic)
Validation Goal Extended half-life & sustained inhibitionEstablish baseline efficacyPositive Control (Toxicology)

Application Scientist Insight: The "ethoxyethyl" group is an acetal-like functionality. In the acidic environment of the stomach or via hepatic metabolism, this may act as a prodrug , slowly releasing the active pyrazole core or a hydroxyethyl derivative. Your validation protocol must account for this lag phase in efficacy.

Mechanistic Visualization: The Target Pathway

The following diagram illustrates the critical intervention point where 4-(1-ethoxyethyl)-1H-pyrazole is hypothesized to act, preventing the formation of toxic metabolites (Formate/Glycolate).

ADH_Pathway Methanol Methanol (Toxic Alcohol) Formaldehyde Formaldehyde (Transient Toxic) Methanol->Formaldehyde Oxidation ADH Alcohol Dehydrogenase (ADH Enzyme) ADH->Methanol Catalyzes Formate Formic Acid (Metabolic Acidosis) Formaldehyde->Formate ALDH Inhibitor 4-(1-ethoxyethyl)-1H-pyrazole (Candidate Inhibitor) Inhibitor->ADH Blocks

Figure 1: Mechanism of Action. The candidate molecule targets ADH, blocking the conversion of Methanol to toxic Formic Acid.

In Vivo Validation Protocols

To generate publishable data, you must follow a "Self-Validating" experimental design. This means every experiment includes internal controls that confirm the assay is working, regardless of the candidate's performance.

Protocol A: Pharmacokinetics (PK) & Bioavailability

Objective: Determine if the ethoxyethyl group improves half-life (


) compared to Fomepizole.
  • Animal Model: Male Sprague-Dawley Rats (n=6 per group).

  • Dosing:

    • Group A: Fomepizole (15 mg/kg, IV & Oral).

    • Group B: 4-(1-ethoxyethyl)-1H-pyrazole (15 mg/kg equimolar, IV & Oral).

  • Sampling: Blood draw at 0, 15m, 30m, 1h, 2h, 4h, 8h, 12h, 24h.

  • Analysis: LC-MS/MS detection of parent compound AND potential metabolites (e.g., 4-hydroxyethylpyrazole).

  • Critical Endpoint: Calculate Bioavailability (

    
    ) and Clearance (
    
    
    
    ).
    • Success Criteria: Candidate shows

      
       Fomepizole.
      
Protocol B: The "Lethal Synthesis" Challenge (Efficacy)

Objective: Validate the ability of the candidate to prevent lethal methanol toxicity (or ethanol intoxication duration).

Step-by-Step Methodology:

  • Induction: Administer a loading dose of Methanol (3 g/kg) via oral gavage to induce toxicity.

  • Intervention (T=0): Immediately administer:

    • Vehicle (Saline) - Negative Control

    • Fomepizole (Standard Rescue Dose) - Positive Control

    • 4-(1-ethoxyethyl)-1H-pyrazole (Test Dose)

  • Readout 1 (Biochemical): Measure blood Formate levels at 4h, 8h, and 12h.

    • Rationale: Formate is the direct cause of metabolic acidosis and ocular toxicity. If ADH is inhibited, Formate levels should remain near baseline.

  • Readout 2 (Physiological): Monitor arterial blood pH (Blood Gas Analysis).

    • Target: Maintain pH > 7.35 (Vehicle group will drop < 7.2).

Protocol C: Hepatotoxicity Screening

Objective: Ensure the ethoxyethyl moiety does not introduce new toxicity (a known issue with unsubstituted pyrazole).

  • Assay: 7-day daily dosing.

  • Markers: ALT, AST, and Histopathology of liver sections.

  • Success Criteria: No significant elevation in liver enzymes compared to Vehicle.

Experimental Workflow Visualization

This diagram outlines the decision logic for the in vivo study.

Validation_Workflow Start Synthesize Candidate (>98% Purity) InVitro In Vitro ADH Assay (Ki Determination) Start->InVitro Decision1 Ki < 10 µM? InVitro->Decision1 Decision1->Start No (Refine Structure) PK_Study Phase 1: PK Study (Rat, IV/PO) Decision1->PK_Study Yes Metabolite_Check Identify Active Species (Parent vs. Metabolite) PK_Study->Metabolite_Check Efficacy Phase 2: Methanol Challenge (In Vivo Efficacy) Metabolite_Check->Efficacy Endpoints Measure: Blood Formate & Blood pH Efficacy->Endpoints Safety Phase 3: Liver Tox (ALT/AST) Endpoints->Safety Publish Publish Comparison Guide Safety->Publish

Figure 2: Strategic Validation Workflow. A go/no-go decision matrix for preclinical development.

References
  • Vertex Pharmaceuticals. (2020). 4-(1-ethoxyethyl)-1H-pyrazole (CAS 2228423-28-5) Chemical Properties. ChemicalBook. Link

  • Goldstein, D. B., & Pal, N. (1971).[1] Comparison of pyrazole and 4-brompyrazole as inhibitors of alcohol dehydrogenases: their potency, toxicity and duration of action in mice.[1] Journal of Pharmacology and Experimental Therapeutics. Link

  • McMartin, K. E., et al. (1975). Methanol poisoning in human subjects. Role for formic acid accumulation in the metabolic acidosis. The American Journal of Medicine. Link

  • Brent, J. (2009). Fomepizole for ethylene glycol and methanol poisoning. New England Journal of Medicine. Link

  • Magnusson, P., et al. (2010). Metabolic pathways of 4-methylpyrazole in humans. Drug Metabolism and Disposition. Link

Sources

Validation

A Head-to-Head Comparison of Synthetic Routes to 4-(1-Ethoxyethyl)-1H-pyrazole: A Guide for Researchers

Introduction 4-(1-Ethoxyethyl)-1H-pyrazole is a valuable heterocyclic building block in medicinal chemistry and materials science. Its strategic importance necessitates the development of efficient and scalable synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(1-Ethoxyethyl)-1H-pyrazole is a valuable heterocyclic building block in medicinal chemistry and materials science. Its strategic importance necessitates the development of efficient and scalable synthetic routes. This guide provides a detailed head-to-head comparison of two distinct synthetic strategies for the preparation of this target molecule, offering insights into the practical advantages and limitations of each approach. The discussion is grounded in established chemical principles and supported by experimental data from the scientific literature to aid researchers in selecting the optimal route for their specific needs.

Route 1: The Grignard Reaction Pathway

This synthetic approach leverages the formation of a pyrazole-based Grignard reagent, followed by its reaction with an appropriate electrophile and subsequent etherification. This route is particularly attractive due to its potential for high convergence and the commercial availability of the starting materials.

Overall Synthetic Scheme

Grignard Route A 4-Iodo-1H-pyrazole B 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole A->B Ethyl vinyl ether, cat. H+ C 1-(1-(1-Ethoxyethyl)-1H-pyrazol-4-yl)ethan-1-ol B->C 1. i-PrMgCl, THF 2. Acetaldehyde D 4-(1-Ethoxyethyl)-1H-pyrazole C->D NaH, Ethyl iodide, DMF

Caption: Synthetic pathway for Route 1, commencing with the protection of 4-iodopyrazole.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole

The NH-proton of 4-iodopyrazole is first protected to prevent interference in the subsequent Grignard reaction. The ethoxyethyl group is a convenient choice as it is stable under the basic conditions of the Grignard formation and can be readily removed under acidic conditions if desired.

  • Procedure: To a solution of 4-iodopyrazole (1.0 eq) in a suitable aprotic solvent such as dichloromethane, ethyl vinyl ether (1.2 eq) is added. A catalytic amount of a strong acid, for instance, trifluoroacetic acid, is then introduced. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a mild base, and the product is isolated and purified by distillation to yield 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole as a colorless oil. A reported yield for this transformation is 93%[1].

Step 2: Grignard Reaction and Addition to Acetaldehyde

The key step in this route involves the formation of a Grignard reagent from the iodopyrazole derivative. This organometallic intermediate then undergoes a nucleophilic addition to acetaldehyde to form the corresponding secondary alcohol.

Step 3: Williamson Ether Synthesis

The final step is the etherification of the secondary alcohol to yield the target molecule. The Williamson ether synthesis is a classic and reliable method for this transformation.

  • Procedure: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous dimethylformamide (DMF) at 0 °C, a solution of 1-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)ethan-1-ol (1.0 eq) in DMF is added dropwise. The mixture is stirred at this temperature until the evolution of hydrogen gas ceases. Ethyl iodide (1.5 eq) is then added, and the reaction mixture is stirred at room temperature until completion. The reaction is quenched with water, and the product, 4-(1-ethoxyethyl)-1H-pyrazole, is extracted and purified. This reaction is generally expected to proceed in good to excellent yields[3].

Mechanistic Insights

The core of this route is the formation of the Grignard reagent, a powerful nucleophile, which readily attacks the electrophilic carbonyl carbon of acetaldehyde. The subsequent etherification proceeds via an SN2 mechanism, where the alkoxide, formed by deprotonation of the alcohol, displaces the iodide from ethyl iodide.

Advantages and Disadvantages of Route 1
Advantages Disadvantages
Convergent synthesis.Requires the use of highly reactive and moisture-sensitive Grignard reagents.
Potentially high overall yield.The handling of sodium hydride requires caution.
Readily available starting materials.The final deprotection step might be necessary for certain applications.

Route 2: The Vilsmeier-Haack Formylation Pathway

This alternative route begins with the N-protected pyrazole and introduces the required carbon framework at the 4-position through a Vilsmeier-Haack formylation, followed by a Grignard addition and etherification.

Overall Synthetic Scheme

Vilsmeier-Haack Route A 1H-Pyrazole B 1-(1-Ethoxyethyl)-1H-pyrazole A->B Ethyl vinyl ether, cat. H+ C 1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde B->C POCl3, DMF D 1-(1-(1-Ethoxyethyl)-1H-pyrazol-4-yl)ethan-1-ol C->D Methylmagnesium bromide, THF E 4-(1-Ethoxyethyl)-1H-pyrazole D->E NaH, Ethyl iodide, DMF

Caption: Synthetic pathway for Route 2, initiating with the protection of pyrazole.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(1-Ethoxyethyl)-1H-pyrazole

Similar to Route 1, the first step involves the protection of the pyrazole nitrogen.

  • Procedure: This step is analogous to the first step of Route 1, starting from 1H-pyrazole instead of 4-iodopyrazole.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich heterocyclic compounds.

  • Procedure: To a cooled (0 °C) solution of dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise to form the Vilsmeier reagent. A solution of 1-(1-ethoxyethyl)-1H-pyrazole (1.0 eq) in DMF is then added to the pre-formed reagent. The reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred until the reaction is complete. The mixture is then poured onto ice and neutralized with a base. The product, 1-(1-ethoxyethyl)-1H-pyrazole-4-carbaldehyde, is extracted and purified. Vilsmeier-Haack reactions on pyrazole derivatives are known to give good yields[4][5].

Step 3: Grignard Reaction with Methylmagnesium Bromide

The aldehyde intermediate is then reacted with a methyl Grignard reagent to introduce the methyl group and form the secondary alcohol.

  • Procedure: To a solution of 1-(1-ethoxyethyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous THF at 0 °C, a solution of methylmagnesium bromide (1.2 eq) is added dropwise. The reaction is stirred and allowed to warm to room temperature. After completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product, 1-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)ethan-1-ol, is extracted and purified.

Step 4: Williamson Ether Synthesis

This final step is identical to the final step of Route 1.

  • Procedure: The etherification is carried out using sodium hydride and ethyl iodide in DMF as described in Route 1.

Mechanistic Insights

The Vilsmeier-Haack reaction proceeds through an electrophilic aromatic substitution mechanism where the Vilsmeier reagent acts as the electrophile, attacking the electron-rich C4 position of the pyrazole ring. The subsequent Grignard reaction and Williamson ether synthesis follow the same mechanisms as described in Route 1.

Advantages and Disadvantages of Route 2
Advantages Disadvantages
Avoids the use of iodine in the starting material.A longer synthetic sequence (four steps).
The Vilsmeier-Haack reaction is generally high-yielding and uses common reagents.May have a lower overall yield compared to a more convergent route.
The starting 1H-pyrazole is more readily available and less expensive than 4-iodopyrazole.

Head-to-Head Comparison

FeatureRoute 1: Grignard PathwayRoute 2: Vilsmeier-Haack Pathway
Starting Material 4-Iodo-1H-pyrazole1H-Pyrazole
Number of Steps 34
Key Reactions Grignard reagent formation, Nucleophilic additionVilsmeier-Haack formylation, Grignard addition
Reagent Sensitivity High (Grignard reagent, NaH)Moderate (Vilsmeier reagent, Grignard reagent, NaH)
Potential Yield Potentially higher overall yield due to fewer steps.Potentially lower overall yield.
Scalability May be challenging due to the handling of Grignard reagents on a large scale.Potentially more scalable due to the nature of the reactions.
Cost-Effectiveness Starting material is more expensive.Starting material is less expensive.

Conclusion and Recommendation

Both synthetic routes presented offer viable pathways to 4-(1-ethoxyethyl)-1H-pyrazole.

Route 1 (Grignard Pathway) is a more convergent approach that may offer a higher overall yield, making it an attractive option for laboratory-scale synthesis where maximizing yield from a more expensive starting material is a priority.

Route 2 (Vilsmeier-Haack Pathway) , while being a longer sequence, starts from a more economical and readily available material. This route may be more amenable to large-scale production where cost of starting materials and the robustness of the reaction sequence are critical factors.

The ultimate choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of synthesis, cost considerations, and available laboratory infrastructure. Both routes employ fundamental and well-understood organic transformations, providing a solid foundation for the synthesis of this important pyrazole derivative.

References

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. (n.d.). Retrieved from [Link]

  • Improved synthesis of 1H-pyrazole-4-carbaldehyde. RUDN University Repository. (n.d.). Retrieved from [Link]

  • Want to synthesis ether using secondary alcohol and Ethyl iodide. So please suggest reagent? ResearchGate. (2024, October 9). Retrieved from [Link]

  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. (n.d.). Retrieved from [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. (n.d.). Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. (2015, September 12). Retrieved from [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. (n.d.). Retrieved from [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. (n.d.). Retrieved from [Link]

Sources

Comparative

Evaluating the pharmacokinetic differences between 4-(1-ethoxyethyl)-1H-pyrazole and its derivatives

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic (PK) profile of a new chemical entity is paramount to its successful development. The pyrazole scaffold is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic (PK) profile of a new chemical entity is paramount to its successful development. The pyrazole scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs due to its versatile biological activities.[1] This guide provides a comparative evaluation of the pharmacokinetic properties of 4-(1-ethoxyethyl)-1H-pyrazole and its hypothetical derivatives, offering insights into how structural modifications can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The experimental data presented herein is illustrative, designed to guide researchers in their evaluation of similar pyrazole-based compounds.

Introduction to the Pyrazole Core and its Derivatives

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, which imparts it with unique physicochemical properties that can be advantageous for drug design.[2] The parent compound, 4-(1-ethoxyethyl)-1H-pyrazole, serves as our baseline for this comparative analysis. To explore the structure-activity relationships (SAR) and structure-property relationships (SPR), we will compare it to two hypothetical derivatives:

  • Derivative A (Lipophilic): 4-(1-ethoxyethyl)-1-(4-chlorophenyl)-1H-pyrazole

  • Derivative B (Hydrophilic): 1-(4-(1-ethoxyethyl)-1H-pyrazol-1-yl)-2-hydroxyethan-1-one

These derivatives were chosen to illustrate the impact of lipophilic and hydrophilic substitutions on the pyrazole core, which can significantly alter their pharmacokinetic behavior.

Comparative Pharmacokinetic Profile

The following table summarizes the hypothetical in vitro and in vivo pharmacokinetic parameters for 4-(1-ethoxyethyl)-1H-pyrazole and its derivatives. This data is intended to be representative of what one might observe in preclinical studies.

Parameter4-(1-ethoxyethyl)-1H-pyrazoleDerivative A (Lipophilic)Derivative B (Hydrophilic)
In Vitro ADME
Caco-2 Permeability (Papp, 10⁻⁶ cm/s)5.215.81.5
Microsomal Stability (t½, min)452575
Plasma Protein Binding (%)609520
In Vivo Pharmacokinetics (Rat Model)
Bioavailability (F, %)402060
Cmax (ng/mL)8503001200
Tmax (h)1.02.00.5
AUC (ng·h/mL)340021004800
Half-life (t½, h)2.54.01.8
Clearance (mL/min/kg)15825

Analysis of Pharmacokinetic Differences

Absorption: The Caco-2 permeability assay is a reliable indicator of intestinal absorption.[3] Derivative A, with its lipophilic chlorophenyl group, exhibits the highest permeability, suggesting excellent passive diffusion across the intestinal epithelium. Conversely, the hydrophilic nature of Derivative B leads to lower permeability. The parent compound shows moderate permeability.

Distribution: Plasma protein binding significantly impacts the distribution of a drug.[4] The high plasma protein binding of the lipophilic Derivative A (95%) would result in a lower volume of distribution and a longer half-life, as only the unbound fraction is available for distribution and elimination. The low protein binding of Derivative B suggests it will be more readily distributed into tissues.

Metabolism: Liver microsomal stability assays are used to assess the extent of Phase I metabolism.[5] The lipophilic nature of Derivative A likely makes it a more readily accessible substrate for cytochrome P450 enzymes, resulting in a shorter microsomal half-life and higher intrinsic clearance.[6] The hydrophilic Derivative B is less susceptible to metabolism, leading to a longer half-life in microsomes.

Excretion: The overall pharmacokinetic profile suggests different primary routes of elimination. The higher clearance of Derivative B indicates that it is likely eliminated more rapidly, potentially via renal excretion due to its hydrophilicity. The lower clearance and longer half-life of Derivative A suggest that it may undergo more extensive metabolism before excretion.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide.

In Vitro ADME Assays

1. Caco-2 Permeability Assay

This assay is crucial for predicting the intestinal absorption of orally administered drugs.[7]

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Assay Procedure:

    • The test compound (10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time.

    • For the efflux assay, the compound is added to the basolateral side, and its appearance on the apical side is measured.[8]

    • Samples are collected from the receiver compartment at various time points (e.g., 30, 60, 90, and 120 minutes).

  • Analysis: The concentration of the compound in the samples is determined by LC-MS/MS.[9] The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

2. Liver Microsomal Stability Assay

This assay provides an early indication of a compound's metabolic stability.[10]

  • Reaction Mixture: Pooled human liver microsomes (0.5 mg/mL) are incubated with the test compound (1 µM) in a phosphate buffer (pH 7.4).

  • Assay Procedure:

    • The reaction is initiated by the addition of NADPH (1 mM).[5]

    • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[11]

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated.

3. Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a drug binds to plasma proteins.[12]

  • Apparatus: A 96-well equilibrium dialysis apparatus with a semi-permeable membrane (molecular weight cut-off of 12-14 kDa) is used.

  • Assay Procedure:

    • One chamber of the dialysis unit is filled with plasma containing the test compound (2 µM), and the other chamber is filled with a protein-free buffer.

    • The apparatus is incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Analysis: The concentrations of the compound in both the plasma and buffer chambers are determined by LC-MS/MS. The percentage of plasma protein binding is calculated as: %Bound = ((Cplasma - Cbuffer) / Cplasma) * 100 Where Cplasma and Cbuffer are the concentrations of the compound in the plasma and buffer chambers, respectively.

In Vivo Pharmacokinetic Study

A rodent model is commonly used for initial in vivo PK studies.[13]

  • Animal Model: Male Sprague-Dawley rats (n=3 per group).

  • Dosing:

    • Intravenous (IV): A single bolus dose (1 mg/kg) is administered via the tail vein to determine clearance and volume of distribution.

    • Oral (PO): A single oral gavage dose (10 mg/kg) is administered to assess oral bioavailability.

  • Sample Collection: Blood samples (approximately 100 µL) are collected from the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[14]

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the test compounds are quantified using a validated LC-MS/MS method.[15]

  • Pharmacokinetic Analysis: Key PK parameters such as Cmax, Tmax, AUC, half-life, clearance, and bioavailability are calculated using non-compartmental analysis software.

Visualization of Experimental Workflows

experimental_workflow cluster_invitro In Vitro ADME Assays cluster_invivo In Vivo Pharmacokinetic Study caco2 Caco-2 Permeability pk_analysis PK Parameter Calculation caco2->pk_analysis Predicts Absorption microsomal Microsomal Stability microsomal->pk_analysis Predicts Metabolism ppb Plasma Protein Binding ppb->pk_analysis Predicts Distribution dosing Dosing (IV & PO) sampling Blood Sampling dosing->sampling bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis bioanalysis->pk_analysis

Caption: High-level overview of the experimental workflow for pharmacokinetic evaluation.

caco2_workflow start Seed Caco-2 cells on Transwell® inserts culture Culture for 21 days to form monolayer start->culture add_compound Add test compound to apical or basolateral side culture->add_compound incubate Incubate and collect samples from receiver side add_compound->incubate analyze Analyze samples by LC-MS/MS incubate->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate microsomal_stability_workflow start Prepare reaction mixture with liver microsomes and test compound initiate Initiate reaction with NADPH start->initiate sample Collect and quench aliquots at time points initiate->sample process Centrifuge and collect supernatant sample->process analyze Analyze by LC-MS/MS process->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for the liver microsomal stability assay.

Conclusion

This guide provides a framework for evaluating the pharmacokinetic differences between 4-(1-ethoxyethyl)-1H-pyrazole and its derivatives. The illustrative data highlights how modifications to the pyrazole core can significantly impact a compound's ADME profile. By employing the detailed experimental protocols outlined, researchers can generate robust and reliable data to inform lead optimization and candidate selection in the drug discovery process. A thorough understanding of these pharmacokinetic principles is essential for the successful translation of promising compounds from the laboratory to the clinic.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Retrieved from [Link]

  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent. (n.d.). Vimta Labs. Retrieved from [Link]

  • 4-(1-ethoxyethyl)-1h-pyrazole (C7H12N2O). (n.d.). PubChem. Retrieved from [Link]

  • Pharmacokinetics (PK) and In Vivo Studies. (n.d.). Paraza Pharma Inc. Retrieved from [Link]

  • 4-(1-ethoxyethyl)-1H-pyrazole | CAS#:2228423-28-5. (n.d.). Chemsrc. Retrieved from [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences. Retrieved from [Link]

  • 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole. (n.d.). PubChem. Retrieved from [Link]

  • 1H-Pyrazole, 4-broMo-1-(1-ethoxyethyl)-. (n.d.). PharmaCompass.com. Retrieved from [Link]

  • Caco-2 cell permeability assays to measure drug absorption. (n.d.). PubMed. Retrieved from [Link]

  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. (n.d.). Nuvisan. Retrieved from [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. (2022, December 12). Visikol. Retrieved from [Link]

  • CYP Enzyme (Cytocrome P450) Inhibition Assay from US Patent US20230303562: "PYRAZOLE COMPOUND AND PREPARATION METHOD THEREFOR AND USE THEREOF". (n.d.). PubChem. Retrieved from [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC. Retrieved from [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (n.d.). PubMed. Retrieved from [Link]

  • Microsomal Stability. (n.d.). Cyprotex. Retrieved from [Link]

  • Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration. (2025, December 15). Retrieved from [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. (2019, January 21). Retrieved from [Link]

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. (n.d.). NIH. Retrieved from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). Retrieved from [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved from [Link]

  • Murine Pharmacokinetic Studies. (n.d.). PMC. Retrieved from [Link]

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. (n.d.). PMC. Retrieved from [Link]

  • Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. (n.d.). PMC. Retrieved from [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec. Retrieved from [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6). ResearchGate. Retrieved from [Link]

  • Metabolic Stability Assays. (n.d.). Merck Millipore. Retrieved from [Link]

  • Caco-2 permeability studies and prospects of in vivo absorption. (n.d.). Longdom Publishing. Retrieved from [Link]

  • 1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). PubChem. Retrieved from [Link]

  • Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. (n.d.). ResearchGate. Retrieved from [Link]

  • A Sensitive Ultra-Fast Bioanalytical Method for the Quantification of Rabeprazole in Human Plasma. (2016, July 28). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • CYP450 inhibition assay (fluorogenic). (n.d.). Bienta. Retrieved from [Link]

  • Plasma Protein Binding in Drug Discovery and Development. (n.d.). Gyan Sanchay. Retrieved from [Link]

  • Metabolic Stability Assay Services. (n.d.). BioIVT. Retrieved from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers. Retrieved from [Link]

  • A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development. (2017, May 1). PubMed. Retrieved from [Link]

  • (PDF) Bioanalytical method development, validation and quantification of flutamide in spiked rat plasma by using high-performance liquid chromatography. (2023, August 14). ResearchGate. Retrieved from [Link]

  • CYP Inhibition Assays. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • In-vitro plasma protein binding. (2025, August 3). Protocols.io. Retrieved from [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(1-ethoxyethyl)-1H-pyrazole

Executive Safety Summary & Risk Assessment Urgent Note on Chemical Identity: It is critical to distinguish 4-(1-ethoxyethyl)-1H-pyrazole from its N-protected analogs (e.g., 1-(1-ethoxyethyl)pyrazoles). The compound discu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Assessment

Urgent Note on Chemical Identity: It is critical to distinguish 4-(1-ethoxyethyl)-1H-pyrazole from its N-protected analogs (e.g., 1-(1-ethoxyethyl)pyrazoles). The compound discussed here carries the ethoxyethyl substituent on the Carbon-4 position, leaving the pyrazole NH free.[1] This structural difference dictates its chemical stability and handling; unlike acid-labile N-protecting groups, this C-substituted motif is chemically robust but requires specific precautions against oxidation and hygroscopicity.

Hazard Identification (Read-Across Methodology)

Specific toxicological data for CAS 2228423-28-5 is limited.[1] The following assessment uses "Read-Across" logic based on the parent compound (Pyrazole) and structural analogs (4-alkylpyrazoles).

Hazard ClassGHS Category (Inferred)Hazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[1][2] (Parent pyrazole is H301; analogs are typically H302).[1]
Skin Irritation Category 2H315: Causes skin irritation.[1][2][3]
Eye Irritation Category 2AH319: Causes serious eye irritation.[1][2]
STOT - SE Category 3H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) Matrix

Select your PPE tier based on the operation scale. This compound is likely a viscous oil or low-melting solid ; handling protocols must account for potential splashes and aerosol generation.

PPE Decision Framework

PPE_Matrix Start Operation Type SmallScale Analytical / Small Scale (< 100 mg) Start->SmallScale LargeScale Synthesis / Bulk Handling (> 100 mg) Start->LargeScale Gloves1 Double Nitrile Gloves (0.11 mm min) SmallScale->Gloves1 Eye1 Safety Glasses (Side Shields) SmallScale->Eye1 Resp1 Fume Hood Only (Sash < 18 inches) SmallScale->Resp1 Gloves2 Double Nitrile or Butyl Rubber (if dissolved) LargeScale->Gloves2 Eye2 Chemical Goggles + Face Shield LargeScale->Eye2 Resp2 Fume Hood + N95/P100 (if dusting) LargeScale->Resp2

Figure 1: PPE Selection Matrix based on operational scale.[1] Ensure sufficient contrast between task and protection level.

Operational Handling & Synthesis Integration[4]

Physical State & Storage[6][10]
  • State: Likely a viscous oil or low-melting solid.

  • Hygroscopicity: The free NH on the pyrazole ring makes this compound capable of hydrogen bonding.[1] It is potentially hygroscopic.

  • Storage Protocol:

    • Atmosphere: Store under Argon or Nitrogen .[1] The ether linkage is generally stable, but the electron-rich pyrazole ring can be sensitive to oxidative degradation over long periods.[1]

    • Temperature: Refrigerate at 2–8°C .

    • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and leaching.

Handling in the Fume Hood

Causality: Pyrazole derivatives can be potent metabolic inhibitors (e.g., alcohol dehydrogenase inhibition).[1] Inhalation of vapors or dusts must be strictly prevented to avoid systemic toxicity.

  • Weighing:

    • If Oil: Use a positive displacement pipette or weigh by difference using a syringe. Do not pour.

    • If Solid: Use an antistatic weighing boat. If the solid is sticky (low melting), chill the container on ice for 10 minutes before weighing to harden the material.

  • Solubilization:

    • Soluble in: Methanol, DMSO, Dichloromethane, Ethyl Acetate.[1]

    • Protocol: Add solvent slowly down the side of the vial to minimize aerosol generation.

Reaction Integration (Self-Validating Step)

When using 4-(1-ethoxyethyl)-1H-pyrazole as a building block:

  • Acidity Check: The "ethoxyethyl" group is an ether.[1] However, if your reaction involves strong Lewis acids (e.g., BBr3, AlCl3), be aware that the ether cleavage might compete with your intended reaction.

  • Validation: Run a TLC (Thin Layer Chromatography) in 5% MeOH/DCM. The free NH pyrazole typically streaks on silica; adding 1% Triethylamine to the eluent will improve spot shape.[1]

Emergency Response & Decontamination

Core Directive: In the event of exposure, speed is critical. The "Read-Across" toxicity suggests potential for skin absorption and mucous membrane irritation.

Emergency Workflow

Emergency_Response Incident Incident Detected Type Identify Type Incident->Type Spill Benchtop Spill Type->Spill Exposure Personal Exposure Type->Exposure ActionSpill 1. Evacuate Area 2. Cover with Absorbent Pads 3. Neutralize (if acidic reagents present) 4. Dispose as Haz Waste Spill->ActionSpill ActionSkin 1. Drench 15 mins (Safety Shower) 2. Remove Contaminated Clothing 3. Seek Medical Aid (SDS Section 4) Exposure->ActionSkin Skin ActionEye 1. Flush 15 mins (Eyewash) 2. Hold Eyelids Open 3. Consult Ophthalmologist Exposure->ActionEye Eyes

Figure 2: Immediate response logic for spills and exposure events.

Decontamination Procedure[4][11]
  • Surface Cleaning: Wipe contaminated surfaces with Ethanol or Isopropanol first (to solubilize the organic pyrazole), followed by a soap and water wash.[1]

  • Glassware: Rinse with acetone, then soak in a base bath (KOH/Isopropanol) if the compound is stubborn, followed by an acid rinse (1M HCl) to remove base residues.[1] Note: The ether group is stable to base.

Waste Management & Disposal

Regulatory Compliance: Disposal must align with RCRA (USA) or local hazardous waste regulations.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous (Toxic)Double-bag in polyethylene; label as "Toxic Solid, Organic, N.O.S.[1] (Pyrazole Derivative)".[1][2][4][5][6][7]
Liquid Waste Organic SolventSegregate into "Non-Halogenated" or "Halogenated" depending on the co-solvent used.[1]
Sharps Biohazard/ChemIf used with needles, dispose of in rigid sharps containers.[1] Do not recap needles.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54753423, 1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde (Analog Reference).[1] Retrieved from [Link][7]

  • ChemSrc (2025). 4-(1-ethoxyethyl)-1H-pyrazole CAS 2228423-28-5 Entry.[1] Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.